molecular formula C22H23NO4 B7861538 N-Fmoc-2-piperidineacetic acid

N-Fmoc-2-piperidineacetic acid

Cat. No.: B7861538
M. Wt: 365.4 g/mol
InChI Key: YVHXTQQJFAOBCJ-UHFFFAOYSA-N
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Description

N-Fmoc-2-piperidineacetic acid (CAS 683220-37-3) is a chemical building block featuring a piperidine ring where the amine nitrogen is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . This protection is highly valuable in organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) . The Fmoc group provides stability under acidic conditions and can be selectively removed under mild basic conditions using reagents like piperidine, without affecting other acid-labile protecting groups commonly used in the Fmoc/tBu strategy . The deprotection mechanism involves a beta-elimination reaction, releasing the free amine for further coupling and generating dibenzofulvene as a byproduct, which is often scavenged by piperidine . The incorporation of the piperidineacetic acid scaffold is of significant interest in medicinal chemistry for constructing peptide mimetics and modifying peptide backbones to enhance metabolic stability, bioavailability, and binding affinity. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXTQQJFAOBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683220-37-3
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid
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Foundational & Exploratory

A Tale of Two Rings: An In-depth Technical Guide to Fmoc-Pipecolic Acid and Fmoc-2-Piperidineacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researcher, scientist, and drug development professional, the quest for novel peptide therapeutics often leads to the exploration of non-proteinogenic amino acids. These unique building blocks offer the potential to modulate peptide conformation, enhance stability, and ultimately, improve therapeutic efficacy. Among the vast arsenal of available non-natural amino acids, cyclic structures, such as derivatives of piperidine, have garnered significant attention for their ability to impart conformational rigidity. This guide delves into the nuanced differences between two such derivatives: Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid, providing expert insights into their selection and application in peptide synthesis.

At first glance, Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid might appear to be subtle variations of a theme. Both are six-membered heterocyclic amino acids protected with the fluorenylmethoxycarbonyl (Fmoc) group, poised for incorporation into peptide chains via solid-phase peptide synthesis (SPPS). However, a seemingly minor shift in the position of the carboxylic acid group fundamentally alters their classification, chemical behavior, and the ultimate impact they have on peptide structure and function.

This guide will illuminate these critical distinctions, providing a comprehensive framework for their strategic implementation in your research. We will explore their structural disparities, delve into the practicalities of their incorporation into peptides, and analyze the resulting conformational consequences.

The Core Distinction: Alpha versus Beta Amino Acids

The fundamental difference between Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid lies in their classification as an α-amino acid and a β-amino acid, respectively. This seemingly simple structural variance has profound implications for peptide backbone geometry and, consequently, the secondary structure and biological activity of the final peptide.

  • Fmoc-Pipecolic Acid: The α-Amino Acid Analogue of Proline. Fmoc-pipecolic acid is a higher homologue of the proteinogenic amino acid proline, with a six-membered ring instead of a five-membered ring.[1] As an α-amino acid, the carboxylic acid group is directly attached to the α-carbon, the same carbon that is part of the piperidine ring and bonded to the nitrogen atom. This arrangement maintains the fundamental backbone structure of natural peptides.

  • Fmoc-2-Piperidineacetic Acid: A Foray into the World of β-Amino Acids. In contrast, Fmoc-2-piperidineacetic acid is a β-amino acid. Here, the carboxylic acid group is attached to a carbon that is one position removed from the nitrogen-containing ring. This introduces an additional methylene group into the peptide backbone, extending the distance between the amino and carboxyl termini of the residue.[2] This seemingly small change has a significant impact on the conformational preferences of the peptide chain.[3]

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Fmoc-pipecolic acid Fmoc_Pip [pos="0,0!", image="https://storage.googleapis.com/gemini-in-output-images/Fmoc-pipecolic_acid.png"]; label_Fmoc_Pip [label="Fmoc-pipecolic acid (α-amino acid)", pos="0,-1.5!"];

// Fmoc-2-piperidineacetic acid Fmoc_Pip_Acetic [pos="4,0!", image="https://storage.googleapis.com/gemini-in-output-images/Fmoc-2-piperidineacetic_acid.png"]; label_Fmoc_Pip_Acetic [label="Fmoc-2-piperidineacetic acid (β-amino acid)", pos="4,-1.5!"]; } Figure 1: Chemical Structures of Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid.

Navigating the Synthetic Landscape: Incorporation into Peptides

The incorporation of both Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS).[][5] The process involves a cyclical series of deprotection and coupling steps. However, the unique structural features of each molecule present distinct challenges and considerations.

Fmoc Deprotection: A Common Ground

The removal of the Fmoc protecting group from the N-terminus of both amino acids is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The mechanism involves a base-catalyzed β-elimination, which is generally efficient for both α- and β-amino acids.[7]

Fmoc_Deprotection Resin Resin-Bound Peptide-Fmoc-AA Deprotected Resin-Bound Peptide-NH2-AA Resin->Deprotected Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotected Adduct Dibenzofulvene-Piperidine Adduct

The Coupling Challenge: Steric Hindrance and Reactivity

The formation of the peptide bond, or coupling, is where the differences between these two molecules become more pronounced. Both are considered sterically hindered amino acids due to their cyclic nature, which can slow down the coupling reaction compared to their acyclic counterparts.[8]

Fmoc-pipecolic acid , as a secondary amine within a six-membered ring, presents a moderate level of steric hindrance. While generally manageable, achieving high coupling efficiencies may require the use of more potent coupling reagents or extended reaction times, especially when coupling to another sterically demanding residue.[9]

Fmoc-2-piperidineacetic acid , being a β-amino acid, introduces a different set of challenges. The increased flexibility of the backbone and the altered spatial orientation of the reacting groups can influence coupling efficiency. While the additional methylene group might slightly reduce the steric bulk immediately around the nitrogen, the overall conformational preferences of the growing peptide chain can impact the accessibility of the N-terminus.[3]

Table 1: Key Physicochemical and Synthetic Properties

PropertyFmoc-pipecolic acidFmoc-2-piperidineacetic acid
Classification α-amino acidβ-amino acid
Backbone Structure Natural peptide backboneExtended peptide backbone
Steric Hindrance ModerateModerate to High
Coupling Conditions Standard to forcingPotentially requires optimization
Impact on Secondary Structure Induces turns, restricts conformationPromotes unique helical and sheet structures
Proteolytic Stability Increased relative to linear peptidesSignificantly increased

A Step-by-Step Guide to Incorporation: Protocols and Best Practices

To ensure successful incorporation of these valuable building blocks, meticulous attention to protocol is paramount. The following are detailed, self-validating protocols for the manual coupling of both Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid.

Protocol 1: Incorporation of Fmoc-Pipecolic Acid

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 minute) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-pipecolic acid (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes. The use of a more potent coupling reagent like HATU may be beneficial for particularly difficult couplings.

  • Coupling: Add the activated amino acid solution to the resin and agitate for at least 2 hours at room temperature. For challenging sequences, overnight coupling may be necessary.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.

  • Washing: Wash the resin with DMF (3 x 1 minute) to remove excess reagents.

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Incorporation of Fmoc-2-Piperidineacetic Acid

The incorporation of β-amino acids often requires more stringent conditions to achieve high yields.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: Due to the potential for lower reactivity, using a more potent coupling reagent from the outset is recommended. Dissolve Fmoc-2-piperidineacetic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 4-6 hours at room temperature. In some cases, gentle heating (e.g., 40°C) may be required to drive the reaction to completion, but this should be approached with caution to avoid racemization.

  • Monitoring: A Kaiser test is essential to monitor the progress of the reaction.

  • Double Coupling: If the initial coupling is incomplete, a second coupling step (repeating steps 2 and 3) is highly recommended.

  • Washing and Capping: Follow steps 7 and 8 from Protocol 1.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Deprotection Start->Deprotection Next_Cycle Next_Cycle Next_Cycle->Deprotection Repeat Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Next_Cycle->Cleavage Final Step Final_Peptide Purified Peptide Cleavage->Final_Peptide

The Conformational Consequences: Shaping Peptide Architecture

The true value of incorporating these cyclic amino acids lies in their ability to impose conformational constraints on the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding and biological activity.

Fmoc-pipecolic acid , as a proline homologue, is known to induce turns in peptide chains.[9] The six-membered ring is more flexible than proline's five-membered ring, allowing for a broader range of accessible conformations. However, it still significantly restricts the phi (Φ) dihedral angle, influencing the local secondary structure. The presence of a pipecolic acid residue can disrupt α-helices and favor the formation of β-turns.[10]

Fmoc-2-piperidineacetic acid , by introducing an extra carbon into the backbone, opens up a new world of conformational possibilities. Peptides containing β-amino acids are known to form novel helical structures, such as the 14-helix, which is characterized by 14-membered hydrogen-bonded rings.[3] They can also adopt well-defined sheet and turn structures that are distinct from those observed in α-peptides. The incorporation of a cyclic β-amino acid like piperidineacetic acid further constrains these structures, leading to highly ordered and stable conformations.[2]

Peptide_Conformation cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone Alpha_Helix α-Helix Beta_Sheet β-Sheet Beta_Turn β-Turn Helix_14 14-Helix Beta_Sheet_Beta β-Sheet Analogue Beta_Turn_Beta β-Turn Analogue Pipecolic_Acid Fmoc-pipecolic acid Pipecolic_Acid->Beta_Turn Piperidineacetic_Acid Fmoc-2-piperidineacetic acid Piperidineacetic_Acid->Helix_14

Conclusion: A Strategic Choice for Peptide Design

The choice between Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid is not merely a matter of subtle structural preference; it is a strategic decision that will profoundly influence the synthetic feasibility and the final three-dimensional structure of your peptide.

  • Choose Fmoc-pipecolic acid when:

    • You aim to introduce a turn or a kink in the peptide backbone, mimicking the role of proline but with a different conformational landscape.

    • You want to increase proteolytic stability while largely maintaining the natural peptide backbone.

    • A more conservative modification of a known peptide sequence is desired.

  • Choose Fmoc-2-piperidineacetic acid when:

    • You seek to explore novel peptide secondary structures and create peptides with unique folding patterns.

    • A significant increase in proteolytic resistance is a primary objective.

    • You are designing peptidomimetics with fundamentally different backbone architecture.

By understanding the fundamental differences in their chemical nature and synthetic behavior, researchers can harness the power of these unique building blocks to design and synthesize the next generation of innovative and effective peptide therapeutics.

References

  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-350. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • U.S. Patent No. 10,865,229 B2. (2020). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.
  • Occhiato, E. G., Guarna, A., & Trabocchi, A. (2014). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 12(34), 6645–6654. Retrieved from [Link]

  • Fülöp, F., & Szatmári, I. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1163–1166. Retrieved from [Link]

  • Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2021). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 17, 1104–1115. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PNAS. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(40), 9992-9997. Retrieved from [Link]

  • Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Harrison, A. G., & O'Hair, R. A. J. (2006). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 17(1), 110–121. Retrieved from [Link]

  • Hamase, K., Morikawa, A., Ohgusu, T., & Zaitsu, K. (2003). Determination of D- and L-pipecolic acid in food samples including processed foods. Biological & Pharmaceutical Bulletin, 26(1), 97-101. Retrieved from [Link]

  • Bofill, J. M., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Retrieved from [Link]

  • Forsythe, J. G., & De-Shaine, P. M. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 268. Retrieved from [Link]

  • Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2021). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 17, 1104–1115. Retrieved from [Link]

  • Xin, D., Perez, L. M., Ioerger, T. R., & Burgess, K. (2014). A multifaceted secondary structure mimic based on piperidine-piperidinones. Angewandte Chemie International Edition, 53(14), 3594–3598. Retrieved from [Link]

  • Afshar, S., Miller, A. A., & Kochendoerfer, G. G. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1223. Retrieved from [Link]

  • Passioura, T., & Suga, H. (2021). Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Methods in Enzymology, 656, 331-353. Retrieved from [Link]

  • J. Med. Chem. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(21), 9372-9381. Retrieved from [Link]

  • Del Valle, J. R. (2013). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 78(10), 4763–4773. Retrieved from [Link]

  • Berlicki, Ł., & Rudzińska-Szostak, E. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4236-4240. Retrieved from [Link]

  • Shankar, S. R., & Shandilya, B. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. International Journal of Advanced Chemistry Research, 7(1), 67-74. Retrieved from [Link]

  • MDPI. (2021). Non-Natural Amino Acids in Drug Design. Pharmaceuticals. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. The Plant Cell, 24(12), 5123–5141.
  • Shankar, S. R., & Shandilya, B. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. International Journal of Advanced Chemistry Research, 7(1), 67-74. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Robinson, J. A. (2000). Beta-amino acids: versatile peptidomimetics. Accounts of Chemical Research, 33(5), 333–340. Retrieved from [Link]

  • Atkinson, B. (2022). Conformational design of cyclic peptides (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Afshar, S., Miller, A. A., & Kochendoerfer, G. G. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1223. Retrieved from [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

  • Hartmann, M., & Zeier, J. (2023). Pipecolic acid synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Molecular Plant-Microbe Interactions, 36(5), 285-298. Retrieved from [Link]

  • Singh, Y., & Sharma, P. (2021). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Mini-Reviews in Medicinal Chemistry, 21(16), 2216-2236. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Advanced Guide to Fmoc-Protected Piperidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine scaffolds are ubiquitous in FDA-approved therapeutics, serving as "privileged structures" that modulate solubility, lipophilicity, and target binding affinity. In modern drug discovery, Fmoc-protected piperidine derivatives —specifically Fmoc-isonipecotic acid (Fmoc-Inp-OH) and Fmoc-4-aminopiperidine (Fmoc-4-Ap) —are critical building blocks. They allow for the introduction of conformationally constrained pharmacophores into peptides and peptidomimetics via Solid-Phase Peptide Synthesis (SPPS).

This guide provides a rigorous technical framework for the synthesis, characterization, and application of these derivatives. It distinguishes the structural role of the piperidine ring from its reagent role (as a deprotection base), addressing the specific synthetic challenges posed by secondary amines and steric hindrance.

Part 1: Strategic Synthesis & Rationale

The Pharmacophore vs. The Reagent

In SPPS, piperidine is traditionally known as the reagent used to remove the Fmoc group.[1][2] However, when incorporating a piperidine ring into a drug molecule, it acts as a structural scaffold.

  • Fmoc-Isonipecotic Acid (Fmoc-Inp-OH): A rigidified analog of

    
    -alanine or a homolog of proline. It restricts conformational freedom, often improving the metabolic stability and selectivity of peptide ligands.
    
  • Fmoc-4-Aminopiperidine: A bifunctional linker often used to create libraries of "head-to-tail" cyclized peptidomimetics.

Why Fmoc?

The Fmoc (9-fluorenylmethoxycarbonyl) group is essential for these derivatives because it is orthogonal to acid-labile side-chain protectors (e.g., Boc, tBu, Trt).

  • Base Lability: Fmoc is removed by bases (piperidine), leaving acid-sensitive pharmacophores intact.

  • Acid Stability: It survives the acidic conditions often required to modify other parts of the molecule prior to final cleavage.[3]

Part 2: Experimental Protocols

Protocol A: Synthesis of N-Fmoc-Piperidine-4-Carboxylic Acid (Fmoc-Inp-OH)

Objective: Synthesize high-purity Fmoc-Inp-OH from isonipecotic acid using Fmoc-OSu. Rationale: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl because it suppresses the formation of "Fmoc-dipeptides" (a common side reaction where the product reacts with activated starting material) and eliminates the need for toxic chloroformates.

Reagents
  • Isonipecotic acid (4-piperidinecarboxylic acid)[4][5]

  • Fmoc-OSu[6][7][8]

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • 1,4-Dioxane and HPLC-grade Water

  • Ethyl Acetate (EtOAc)[7][9]

  • 1N HCl

Step-by-Step Methodology
  • Solubilization: Dissolve isonipecotic acid (10 mmol, 1.29 g) in water (15 mL) containing

    
     (20 mmol, 2.12 g). Ensure pH is maintained at ~9.0–9.5.
    
  • Addition: Dissolve Fmoc-OSu (10 mmol, 3.37 g) in 1,4-dioxane (15 mL). Add this solution dropwise to the aqueous amine solution over 30 minutes at

    
    .
    
    • Control Point: The reaction is biphasic. Vigorous stirring is critical to ensure mass transfer.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (System:

    
     90:8:2).
    
  • Workup:

    • Evaporate the dioxane under reduced pressure (rotary evaporator,

      
      ).
      
    • Dilute the remaining aqueous residue with water (50 mL) and extract with diethyl ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene). Discard the organic ether layer. 
      
    • Acidification: Cool the aqueous phase to

      
       and carefully acidify to pH 2.0 using 1N HCl. The product will precipitate as a white solid or oil.
      
  • Extraction & Isolation: Extract the acidified aqueous phase with EtOAc (

    
     mL). Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Crystallization: Recrystallize from EtOAc/Hexane to yield a white powder.

Protocol B: Solid-Phase Integration (SPPS Cycle)

Objective: Incorporate Fmoc-Inp-OH into a peptide chain and couple the subsequent amino acid. Challenge: The nitrogen of the piperidine ring is a secondary amine .[3][10][11] Once deprotected, it is sterically hindered and less nucleophilic than a primary amine, making the next coupling difficult.

Workflow
  • Loading (First Residue):

    • Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal acids.[6]

    • Dissolve Fmoc-Inp-OH (1.2 eq) and DIEA (4 eq) in DCM. Add to resin.[3][12][13] Reaction time: 2 hours.

    • Cap unreacted sites with MeOH/DIEA/DCM (2:1:17).

  • Deprotection:

    • Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Note: This step uses piperidine reagent to remove the Fmoc group from the piperidine ring scaffold.

    • QC Step: Perform a Chloranil Test .

      • Positive Result: Dark blue/green beads (indicates free secondary amine).

      • Note: The standard Kaiser (ninhydrin) test is often false-negative for secondary amines.

  • Coupling the Next Amino Acid (Critical Step):

    • Due to steric hindrance at the secondary amine, standard DIC/HOBt coupling often fails.

    • Recommended System: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2 eq) with Fmoc-AA-OH (3 eq).

    • Double Coupling: Perform the coupling twice (

      
       min) to ensure completion.
      

Part 3: Visualization & Logic

Diagram 1: Synthesis of Fmoc-Isonipecotic Acid

This workflow illustrates the protection mechanism, highlighting the critical biphasic control point.

FmocSynthesis Start Isonipecotic Acid (Secondary Amine) Biphasic Biphasic Reaction (H2O/Dioxane, pH 9) Nucleophilic Attack Start->Biphasic Dissolve in Na2CO3 Reagent Fmoc-OSu (Activated Carbonate) Reagent->Biphasic Dropwise addition Intermed Carbamate Intermediate Biphasic->Intermed RT, 4-12h Workup Acidification (pH 2) & Extraction Intermed->Workup Remove Dioxane Wash ether Product Fmoc-Inp-OH (White Solid) Workup->Product Crystallization

Caption: Synthesis pathway for Fmoc-Inp-OH using Fmoc-OSu in a biphasic system to minimize side reactions.

Diagram 2: SPPS Decision Tree for Piperidine Derivatives

This logic flow guides the researcher through the specific challenges of coupling onto the piperidine ring.

SPPS_Logic Resin Resin-Bound Fmoc-Inp Deprotect Deprotection (20% Piperidine/DMF) Resin->Deprotect Check QC: Chloranil Test Deprotect->Check Coupling Coupling Next AA (Steric Hindrance!) Check->Coupling Blue Beads (Pos) Standard Standard Coupling (DIC/Oxyma) Coupling->Standard Avoid (Low Yield) Advanced High-Power Coupling (HATU/HOAt/DIEA) Coupling->Advanced Recommended Double Double Couple Required? Advanced->Double Success Continue Synthesis Double->Success Yes (Safest)

Caption: SPPS workflow handling the sterically hindered secondary amine of the deprotected piperidine ring.

Part 4: Data Presentation

Physicochemical Properties of Key Derivatives

The following table summarizes the properties of the two most common Fmoc-protected piperidine building blocks.

PropertyFmoc-Isonipecotic Acid (Fmoc-Inp-OH)Fmoc-4-Aminopiperidine (Fmoc-4-Ap-HCl)
CAS Number 148928-15-8182253-73-2
Molecular Weight 351.40 g/mol 324.37 g/mol (free base)
Melting Point ~176–181 °C (dec)~210 °C (dec)
Solubility DMSO, DMF, DCM, EtOAcDMSO, DMF, Water (moderate)
Functionality Rigid Amino Acid (Proline analog)Bifunctional Linker / Spacer
Detection UV (254/301 nm), Chloranil (after deprotection)UV, Ninhydrin (primary amine)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the piperidine ring (secondary amine).[3]Switch to HATU/HOAt. Increase temperature to 50°C (microwave). Perform double coupling.
Aggregation Hydrophobic nature of the Fmoc group and rigid ring.Use "Magic Mixture" (DCM/DMF/NMP). Add chaotropic salts (LiCl) if necessary.
Racemization Base-catalyzed proton abstraction during coupling (rare for Inp, possible for adjacent residues).Use collidine or TMP instead of DIEA/NMM as the base during coupling.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press, 2000.

  • Fmoc-isonipecotic acid Product Data. Chem-Impex International. Accessed 2024.[14][15]

  • Piperidine-containing drugs and recently studied analogs. Jampilek, J. et al. PubMed, 2025.

  • Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory, UC Irvine. 2020.

  • Comparison of Reagents for Fmoc-Group Removal. Kolesanova, E.F. et al. ResearchGate, 2025.

Sources

Technical Guide: Fmoc-2-Piperidineacetic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Fmoc-2-piperidineacetic acid , a specialized non-proteinogenic amino acid used to introduce conformational constraints and proteolytic stability into peptide-based therapeutics.

Executive Summary

Fmoc-2-piperidineacetic acid (CAS: 193693-62-8), often referred to as Fmoc-homopipecolic acid or a cyclic


-amino acid derivative, represents a critical building block in modern medicinal chemistry. Unlike standard 

-amino acids, this residue incorporates a methylene spacer between the piperidine ring and the carboxyl group, effectively classifying it as a cyclic

-amino acid
.

This structural extension fundamentally alters the peptide backbone topology, allowing researchers to:

  • Induce Novel Secondary Structures: Promote the formation of stable helices (e.g., 14-helices) distinct from classical

    
    -helices.
    
  • Enhance Metabolic Stability: The non-natural backbone confers resistance to common proteases (trypsin/chymotrypsin).

  • Modulate Pharmacokinetics: The piperidine ring increases lipophilicity (

    
    ), improving membrane permeability for CNS and intracellular targets.
    

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name (S)-(1-Fmoc-piperidin-2-yl)-acetic acid
CAS Number 193693-62-8
Molecular Formula

Molecular Weight 365.42 g/mol
Stereochemistry (S)-Enantiomer (most common); (R)-form available for D-amino acid scans
Solubility Soluble in DMF, DMSO, DCM; sparingly soluble in water
pKa (Predicted) ~4.75 (Carboxylic acid)
Storage 2–8°C, Desiccated (Hygroscopic)
Structural Significance

The molecule features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the secondary amine of the piperidine ring. The acetic acid side chain at position 2 creates a steric environment that is less congested than ortho-substituted aromatics but more restrictive than linear


-alanine. This unique "Goldilocks" zone allows for the fine-tuning of receptor-ligand interactions, particularly in GPCRs and protease inhibitors.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Integrating Fmoc-2-piperidineacetic acid into a peptide sequence presents specific challenges due to steric hindrance and the secondary amine nature of the piperidine ring.

Coupling Dynamics

The secondary amine of the piperidine ring is less nucleophilic than a primary amine due to steric bulk. Furthermore, the carboxyl group is attached to a flexible methylene arm, which can lead to slower activation kinetics compared to rigid proline derivatives.

Recommended Activation System:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Solvent: DMF/NMP (1:1 v/v) to maximize swelling and solubility.

Optimized Workflow (Step-by-Step)
  • Resin Preparation: Swell resin (e.g., Rink Amide or 2-Chlorotrityl) in DCM for 30 min, then wash with DMF.

  • Fmoc Deprotection (Pre-coupling):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min). Note: Use 0.1M HOBt in the deprotection solution if aspartimide formation is a risk in the sequence.

  • Activation:

    • Dissolve Fmoc-2-piperidineacetic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIEA (6.0 eq) immediately before adding to the resin.

  • Coupling Reaction:

    • Incubate for 2–4 hours at room temperature with vortexing.

    • Critical Step: Perform a double coupling if the residue is following a bulky amino acid (e.g., Ile, Val, Thr).

  • Monitoring: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test (secondary amines do not react with Kaiser test).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Self-Validating Logic
  • Why HATU? The piperidine nitrogen is sterically shielded. Carbodiimides (DIC) often fail to drive the reaction to completion, leading to deletion sequences. HATU generates the highly reactive O-7-azabenzotriazol-1-yl ester.

  • Why Chloranil? The Kaiser test detects primary amines. Since the resin-bound species might be a secondary amine (if coupling onto a proline-like residue) or the Fmoc-2-piperidineacetic acid itself presents a secondary amine after deprotection, specific secondary amine tests are required for accurate validation.

Visualizing the SPPS Logic

The following diagram illustrates the decision matrix for coupling this hindered residue, ensuring high purity.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Check_Steric Is Previous Residue Bulky? (Val, Ile, Pro, N-Me) Start->Check_Steric Standard_Couple Standard Coupling: 3 eq AA, DIC/Oxyma 1 hour Check_Steric->Standard_Couple No High_Power_Couple High-Power Coupling: 3 eq AA, HATU/DIEA 2-4 hours Check_Steric->High_Power_Couple Yes QC_Test QC: Chloranil / p-Nitrobenzyl Test Standard_Couple->QC_Test High_Power_Couple->QC_Test Recouple Double Coupling Required QC_Test->Recouple Fail (Blue/Red) Next_Step Proceed to Fmoc Removal QC_Test->Next_Step Pass (Colorless) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next_Step

Caption: Decision tree for coupling Fmoc-2-piperidineacetic acid, prioritizing stronger activation methods for hindered sequences.

Structural Biology & Pharmacochemistry[2][8]

Conformational Constraint

Fmoc-2-piperidineacetic acid acts as a


-turn inducer .
  • Comparison to Proline: Proline restricts the

    
     (phi) torsion angle to ~-60°. 2-Piperidineacetic acid, being a six-membered ring with an exocyclic methylene, allows for a wider range of 
    
    
    
    angles but severely restricts the
    
    
    (chi) space of the side chain.
  • 
    -Peptide Behavior:  As a cyclic 
    
    
    
    -amino acid, it promotes the formation of 14-helices (defined by H-bonds between residue
    
    
    and
    
    
    ) when oligomerized or alternated with
    
    
    -amino acids.
Therapeutic Applications[3][7][8][9]
  • HIV Capsid Modulators: Research indicates that piperidine-based peptidomimetics can bind to the HIV-1 capsid protein (CA), disrupting viral assembly. The steric bulk of the piperidine ring occupies hydrophobic pockets (e.g., the Phe161 binding site) that are inaccessible to linear peptides.

  • Integrin Inhibitors: The rigid spacing provided by the 2-piperidineacetic acid scaffold mimics the RGD (Arg-Gly-Asp) turn motif, making it a valuable scaffold for designing antagonists for

    
     and 
    
    
    
    integrins.
  • GPCR Ligands: Used in the synthesis of somatostatin analogs, where the residue replaces Trp or Lys to lock the bioactive conformation and prevent enzymatic degradation.

References

  • ChemicalBook. (2024). (S)-(1-Fmoc-piperidin-2-yl)-acetic acid Properties and Suppliers. Link

  • Sigma-Aldrich. (2024). Fmoc-2-piperidinecarboxylic acid and related derivatives. Link

  • National Institutes of Health (NIH). (2023). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Link

  • ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis: Coupling Reagents and Methodologies. Link

  • BOC Sciences. (2024). Why Fmoc-Protected Amino Acids Dominate SPPS?

Methodological & Application

Application Note: High-Efficiency SPPS Protocols for N-Fmoc-2-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling conditions for N-Fmoc-2-piperidineacetic acid in SPPS Content Type: Detailed Application Note & Protocol Audience: Senior Researchers and Drug Discovery Scientists

Introduction & Chemical Context

This compound (often referred to as Fmoc-homopipecolic acid) represents a critical scaffold in peptidomimetic drug design. Structurally, it is a homologue of pipecolic acid (and by extension, proline), featuring a piperidine ring with an acetic acid moiety at the C2 position.

This molecule introduces two distinct synthetic challenges in Solid-Phase Peptide Synthesis (SPPS):

  • Conformational Rigidity: The piperidine ring restricts backbone flexibility, often inducing secondary structure formation (aggregation) on the resin.

  • Nucleophilic Steric Hindrance: Upon deprotection, the N-terminus becomes a bulky secondary amine . Acylating this amine (elongating the peptide chain) is significantly more difficult than standard primary amine couplings and prone to deletion sequences.

This guide provides optimized protocols to mitigate these risks, ensuring high crude purity and preventing "difficult sequence" failure.

Mechanistic Analysis & Strategy

To successfully incorporate Fmoc-2-piperidineacetic acid (Fmoc-Pip-OH), we must distinguish between two distinct reaction steps:

A. Coupling of Fmoc-Pip-OH (Acylation of the Resin)

The carboxyl group of Fmoc-Pip-OH is attached to a methylene spacer (


), making it a primary carboxyl group. Unlike 

-substituted amino acids (e.g., Aib, Pro), the activation site is relatively unhindered.
  • Risk: Low.

  • Preferred Method: Standard carbodiimide chemistry (DIC/Oxyma) is sufficient, though HATU is recommended for valuable sequences to ensure speed.

B. Coupling to H-Pip-Resin (Chain Elongation)

This is the critical bottleneck. After Fmoc removal, the resin-bound amine is a secondary piperidine nitrogen. It is less nucleophilic than a primary amine and sterically shielded by the ring structure.

  • Risk: High (Incomplete coupling, deletion).

  • Preferred Method: High-efficiency uronium/phosphonium reagents (HATU, PyAOP) combined with elevated temperature or microwave irradiation.

Optimized Experimental Protocols

Reagent Preparation
  • Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for hindered couplings due to its ability to disrupt

    
    -sheet aggregation.
    
  • Activator Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for cysteine-containing sequences to prevent racemization.

Protocol A: Coupling Fmoc-2-piperidineacetic acid to the Chain

Use this protocol to attach the molecule to the growing peptide.

ParameterConditionRationale
Stoichiometry 4.0 eq. AA / 4.0 eq. DIC / 4.0 eq. Oxyma PureExcess reagent drives equilibrium; Oxyma suppresses racemization better than HOBt.
Time 45–60 min (Room Temp)The primary carboxyl is reactive; extended time ensures completion without side reactions.
Monitoring Standard Kaiser Test (Blue = Positive)The resin N-terminus (before coupling) is likely a primary amine.
Protocol B: Chain Elongation (Coupling onto the Piperidine Ring)

Use this protocol for the next amino acid entering the sequence.

WARNING: Standard DIC/HOBt coupling will likely fail here.

  • Swelling: Ensure resin is fully swollen in NMP (10 min).

  • Activation Cocktail:

    • Amino Acid: 5.0 eq.[1]

    • Coupling Reagent: 4.8 eq. HATU (or PyAOP for acid-sensitive linkers).

    • Base: 10.0 eq. DIEA.

  • Reaction Conditions:

    • Microwave (Recommended): 75°C for 5 minutes (25W constant power).

    • Conventional Heating: 50°C for 60 minutes (double coupling recommended).

  • Capping (Mandatory): Acetylate unreacted amines using Acetic Anhydride/DIEA/NMP (10:5:85) to prevent deletion sequences from propagating.

Monitoring the Reaction (The Chloranil Test)

The standard Kaiser (Ninhydrin) test yields false negatives for secondary amines (like the piperidine ring). You must use the Chloranil or acetaldehyde/chloranil test.

  • Reagent: 2% Acetaldehyde in DMF (Sol A) + 2% Chloranil in DMF (Sol B).

  • Procedure: Add few beads + 2 drops Sol A + 2 drops Sol B. Wait 5 mins.

  • Result: Dark Blue/Green beads = Free Secondary Amine (Incomplete Coupling). Colorless/Yellow = Complete Coupling.

Visual Workflow (Decision Logic)

SPPS_Protocol Start Start: Resin-Bound Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect CheckAmine 2. Identify N-Terminus Deprotect->CheckAmine Primary Primary Amine (Standard AA) CheckAmine->Primary Standard Secondary Secondary Amine (Piperidine Ring) CheckAmine->Secondary Post-Piperidine StdCouple 3A. Standard Coupling DIC / Oxyma (4 eq) Room Temp, 60 min Primary->StdCouple HardCouple 3B. Difficult Coupling HATU / DIEA (5 eq) Microwave 75°C or Dbl Couple Secondary->HardCouple Monitor 4. Monitor Reaction StdCouple->Monitor HardCouple->Monitor Kaiser Kaiser Test (Primary) Monitor->Kaiser If Standard Chloranil Chloranil Test (Secondary) Monitor->Chloranil If Piperidine Kaiser->StdCouple Fail (Retry) Cap 5. Capping (Ac2O) Kaiser->Cap Pass Chloranil->HardCouple Fail (Retry) Chloranil->Cap Pass Next Proceed to Next Cycle Cap->Next

Caption: Logic flow for coupling this compound. Note the divergence in coupling reagents and monitoring tests based on the amine type.

Troubleshooting & Critical Considerations

Racemization Risks

While 2-piperidineacetic acid itself is relatively resistant to racemization during activation (due to the


-position of the chiral center relative to the carbonyl), the coupling onto the secondary amine  poses a risk to the incoming amino acid.
  • Cysteine/Histidine: If coupling Cys or His onto the piperidine ring, use Oxyma Pure instead of HOBt and avoid microwave heating (keep < 50°C) to prevent racemization of the Cys/His residue. Collidine is preferred over DIEA as the base in these sensitive cases.

Aggregation

Sequences containing piperidine derivatives are prone to


-sheet formation.
  • Solution: If the coupling following the piperidine derivative is sluggish (positive Chloranil test after 2 rounds), switch the solvent system to DMF:DCM (1:1) or use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) to disrupt aggregation.

Diketopiperazine (DKP) Formation

If Fmoc-2-piperidineacetic acid is the second residue added to the resin (C-terminal position), there is a high risk of DKP formation upon Fmoc deprotection of the third residue.

  • Prevention: Use Trityl linkers (2-CTC resin) which are sterically hindered, or use short deprotection times (2 x 3 min) for the subsequent step.

References

  • Albericio, F., & Tulla-Puche, J. (Eds.). (2008).The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (General grounding on steric hindrance in SPPS).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. (Relevant for secondary amine coupling protocols).

Sources

Maximizing Synthetic Efficiency: A Guide to the Solubility of N-Fmoc-2-piperidineacetic Acid in DMF and NMP

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in Peptide Synthesis

In the landscape of modern drug discovery and development, the synthesis of complex peptides and peptidomimetics demands precision and efficiency. N-Fmoc-2-piperidineacetic acid is a vital chiral building block in this field, enabling the introduction of piperidine scaffolds into peptide chains to enhance their structural stability, bioavailability, and therapeutic efficacy.[1][2] The success of solid-phase peptide synthesis (SPPS) hinges on the judicious selection of solvents that ensure the complete dissolution of reagents, facilitate efficient reaction kinetics, and promote optimal swelling of the solid support resin.[3][4]

This application note provides a comprehensive guide to understanding and determining the solubility of this compound in two of the most prevalent aprotic polar solvents in SPPS: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Recognizing the absence of standardized public data on this specific solubility, we present a detailed protocol to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings. Furthermore, we offer insights into the physicochemical properties of DMF and NMP to aid in making informed decisions for your specific synthesis needs.

Understanding the Solvents: DMF vs. NMP

Both DMF and NMP are recognized as "universal solvents" in organic synthesis due to their high dielectric constants and ability to dissolve a wide range of organic compounds.[5][6] In the context of Fmoc-based SPPS, they serve multiple critical functions, including the dissolution of protected amino acids and coupling reagents, and facilitating the swelling of the polystyrene-based resins.[4]

PropertyN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₃H₇NOC₅H₉NO
Molecular Weight 73.09 g/mol 99.13 g/mol
Boiling Point 153 °C[7]202 °C[8]
Density 0.944 g/mL[7]1.028 g/mL[8]
Polarity HighHigh
Key Features Lower cost, lower viscosityHigher resin-swelling capacity, often better for hydrophobic sequences[4]
Potential Issues Can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[9]Can be more prone to oxidation; some reports suggest it may cause greater decomposition of Fmoc-amino acids over time.

The choice between DMF and NMP is often nuanced. While DMF is a cost-effective and lower-viscosity option, NMP's superior resin-swelling capabilities can be advantageous for complex or sterically hindered couplings.[4] However, the stability of both the solvent and the dissolved Fmoc-amino acids is a critical consideration for ensuring high-purity final products.

Protocol for Determining the Solubility of this compound

This protocol provides a reliable method for determining the saturation solubility of this compound in both DMF and NMP.

I. Materials and Equipment
  • This compound (either (R) or (S)-enantiomer)[1]

  • High-purity, amine-free DMF[3]

  • High-purity NMP

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated positive displacement micropipettes

  • HPLC-UV system

  • Class A volumetric flasks

  • Syringe filters (0.2 µm, PTFE)

  • Scintillation vials or other suitable glass vials with screw caps

II. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Accurately weigh excess This compound into vials. B Add a precise volume of DMF or NMP to each vial. A->B C Seal vials and place in a thermostatic shaker at a controlled temperature (e.g., 25°C). B->C D Equilibrate for a defined period (e.g., 24 hours) with continuous agitation to ensure saturation. C->D E Centrifuge the vials to pellet undissolved solid. D->E F Carefully withdraw an aliquot of the supernatant and filter through a 0.2 µm syringe filter. E->F G Accurately dilute the filtered solution with the appropriate solvent. F->G H Analyze the diluted solution by HPLC-UV to determine the concentration. G->H I Calculate the solubility based on the HPLC data and dilution factor. H->I

Caption: Workflow for Solubility Determination.

III. Step-by-Step Procedure
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound of a known concentration in the chosen solvent (DMF or NMP).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation:

    • Into separate vials, weigh an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining after equilibration.

    • Accurately add a precise volume (e.g., 1.0 mL) of either DMF or NMP to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended).

  • Sample Analysis:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

    • Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean vial.

    • Accurately dilute the filtered sample with the same solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC-UV. The Fmoc group has a strong UV absorbance, making this a sensitive detection method.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standard solutions.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound at 25 °C

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Average Solubility (mg/mL)Molar Solubility (mol/L)
DMF [Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
NMP [Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]

Molecular Weight of this compound (C₂₂H₂₃NO₄): 365.43 g/mol [10]

Making an Informed Solvent Choice

The quantitative solubility data you generate is the primary factor in your decision-making process. However, other considerations should also be taken into account.

G A Start: Solvent Selection for This compound B Is the required concentration achievable in both DMF and NMP? A->B C Select the most economical solvent (typically DMF). B->C Yes D Choose the solvent with higher solubility. B->D No E Consider secondary factors. C->E D->E F Is the peptide sequence highly hydrophobic? E->F G NMP may offer better solvation and resin swelling. F->G Yes H Are long pre-activation times required? F->H No G->H I DMF may offer better stability for the Fmoc-amino acid. H->I Yes J Final Solvent Choice H->J No I->J

Caption: Decision Tree for Solvent Selection.

Conclusion

While both DMF and NMP are excellent solvents for solid-phase peptide synthesis, their interchangeability is not absolute. The solubility of key building blocks like this compound is a fundamental parameter that must be experimentally verified to ensure robust and reproducible synthetic outcomes. The protocols and decision-making frameworks provided in this application note are designed to equip researchers with the tools to systematically evaluate and select the optimal solvent for their specific needs, thereby enhancing the efficiency and success rate of their peptide synthesis endeavors. Adherence to good laboratory practices, including the use of high-purity solvents and accurate analytical techniques, is paramount for generating meaningful and reliable solubility data.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Kian Resin Chemical Company. (n.d.).
  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

  • IKEV. (n.d.). IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS.
  • DrugBank Online. (n.d.). Piperidin-1-Yl-Acetic Acid. Retrieved from [Link]

  • LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone.
  • Royal Society of Chemistry. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • FILAB. (n.d.). Residual solvent analysis with the ICH Q3C guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Controlling Segment Solubility In Large Protein Synthesis.
  • FooDB. (2010, April 8). Showing Compound N,N-Dimethylformamide (FDB004724). Retrieved from [Link]

  • ResearchGate. (2025, October 16).
  • ACS Publications. (n.d.). High-Pressure Structure and Properties of N,N-Dimethylformamide (DMF).
  • MDPI. (n.d.).

Sources

Best coupling reagents for sterically hindered Fmoc amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Coupling Reagents for Sterically Hindered Fmoc Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Steric Hindrance in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains.[1] However, the incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib) or N-methylated amino acids, presents a significant synthetic challenge.[2] The bulky nature of these residues can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow reaction rates, incomplete couplings, and ultimately, lower purity of the final peptide.[2][3]

From a mechanistic standpoint, the successful formation of a peptide bond hinges on the efficient activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent nucleophilic attack by the deprotected N-terminal amine of the peptide-resin. Steric hindrance around the α-carbon or the amide nitrogen dramatically slows down this bimolecular reaction. Therefore, the choice of coupling reagent is paramount to overcoming this kinetic barrier.

This application note provides a comprehensive guide to selecting the optimal coupling reagents for incorporating sterically hindered Fmoc amino acids, complete with mechanistic insights, a comparative analysis of commonly used reagents, and a detailed experimental protocol.

The Chemical Arsenal: A Guide to Effective Coupling Reagents

The key to efficiently coupling sterically hindered amino acids lies in the generation of a highly reactive activated species that can rapidly acylate the sterically encumbered N-terminal amine. Modern coupling reagents have been designed to achieve this through various chemical strategies. They can be broadly categorized into two main classes: phosphonium-based and aminium/uronium-based salts.

Phosphonium-Based Reagents

Phosphonium salts are renowned for their ability to generate highly reactive acylphosphonium intermediates. A significant advantage of these reagents is that they are not known to cause guanidinylation of the N-terminal amine, a common side reaction with some uronium-based reagents that leads to chain termination.[4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): One of the pioneering phosphonium reagents, PyBOP, is effective for many standard couplings. While generally reliable, for extremely challenging sterically hindered residues, more potent reagents may be required.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): An analogue of PyBOP incorporating the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, PyAOP exhibits enhanced reactivity due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group. This makes it a superior choice for difficult couplings.

Aminium/Uronium-Based Reagents

These reagents, often misnomered as uronium salts but existing as aminium isomers in the solid state, are among the most popular and effective coupling reagents in modern SPPS.[5] They react with the carboxylic acid to form a highly activated O-acylisourea intermediate.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) & TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): For many years, HBTU and its tetrafluoroborate analogue, TBTU, have been the workhorses of SPPS.[5] They are generally effective and cost-efficient for routine synthesis.[6] However, for severely hindered couplings, their reactivity may be insufficient.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The incorporation of the HOAt moiety makes HATU one of the most powerful coupling reagents available.[7] It is particularly well-suited for coupling sterically hindered and N-methylated amino acids.[7][8] The neighboring group effect of the pyridine nitrogen in the HOAt leaving group accelerates the coupling reaction and suppresses racemization.[7][9]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a more reactive and often more soluble analogue of HBTU, offering a good balance of performance and cost for many difficult couplings.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium-type coupling reagent, COMU offers coupling efficiencies comparable to HATU.[8] Its byproducts are water-soluble, facilitating purification.[10] Furthermore, it is based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), which is a safer alternative to the potentially explosive HOBt and HOAt additives.[8]

The Critical Role of Additives

Additives are often used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or can be incorporated into the structure of the coupling reagent itself. Their primary roles are to suppress racemization and, in some cases, to accelerate the coupling reaction.[11][12]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, effectively suppresses racemization by forming an active ester that is less prone to epimerization.[5][6]

  • HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is more effective than HOBt at both accelerating coupling reactions and suppressing racemization, especially for sterically hindered couplings.[9]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, Oxyma Pure provides excellent racemization suppression and high coupling rates.[8][13]

Comparative Analysis of Leading Coupling Reagents

ReagentClassKey AdvantagesPotential Disadvantages
HATU Aminium/UroniumHighly reactive, excellent for sterically hindered and N-methylated amino acids, low racemization.[7][8]Higher cost, potential for guanidinylation if used in large excess.[5]
COMU Aminium/UroniumReactivity comparable to HATU, non-explosive, water-soluble byproducts.[8][10]Can be less stable in solution over extended periods.
PyAOP PhosphoniumHigh reactivity, suitable for difficult couplings, no risk of guanidinylation.Can be more expensive than aminium-based reagents.
HCTU Aminium/UroniumMore reactive than HBTU, good solubility.Potential for guanidinylation.
DIC/Oxyma Carbodiimide + AdditiveCost-effective, low risk of side reactions with the coupling reagent itself, Oxyma is non-explosive.[8]Generally slower reaction rates compared to phosphonium or aminium reagents.

Mechanistic Insight: The Activation Pathway

The general mechanism for peptide bond formation using an onium-salt-based coupling reagent involves the activation of the carboxylic acid of the Fmoc-amino acid, followed by nucleophilic attack by the N-terminal amine of the peptide-resin.

Peptide_Bond_Formation Fmoc_AA Fmoc-AA-COOH Activated_Ester Activated Ester (e.g., OAt-ester) Fmoc_AA->Activated_Ester Activation Coupling_Reagent Onium Salt (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Deprotonation Coupled_Peptide Fmoc-AA-CO-NH-Peptide-Resin Activated_Ester->Coupled_Peptide Coupling Byproducts Byproducts Activated_Ester->Byproducts Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: General mechanism of peptide bond formation using an onium salt coupling reagent.

Experimental Protocol: Coupling of a Sterically Hindered Fmoc-Amino Acid using HATU

This protocol outlines a general procedure for the manual coupling of a sterically hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH) to a resin-bound peptide using HATU.

Materials:

  • Fmoc-protected sterically hindered amino acid (e.g., Fmoc-Aib-OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Resin with N-terminally deprotected peptide

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes).

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

  • Activation of the Fmoc-Amino Acid:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Shake the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or the temperature can be slightly elevated (e.g., to 35-40°C).[14] Microwave-assisted SPPS can also significantly accelerate these couplings.[2]

  • Monitoring the Coupling:

    • After the desired reaction time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. For secondary amines (like in N-methylated residues), a chloranil test is more appropriate.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Next Cycle:

    • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Experimental_Workflow Start Start: Swollen Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Reaction (2-4 hours at RT) Wash1->Coupling Activation Prepare Coupling Solution: Fmoc-AA + HATU + DIPEA in DMF Activation->Coupling Monitoring Monitor Completion (e.g., Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Wash2 Wash (DMF, DCM) Monitoring->Wash2 Complete End End: Elongated Peptide-Resin (Fmoc-protected) Wash2->End

Caption: Experimental workflow for a single coupling cycle of a sterically hindered amino acid.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling (recoupling) should be performed with a fresh solution of activated amino acid. For extremely difficult sequences, capping the unreacted amines with acetic anhydride may be necessary to prevent the formation of deletion peptides.

  • Racemization: While modern coupling reagents significantly suppress racemization, it can still be a concern, especially with sensitive amino acids or during fragment condensation.[12][15] Using a non-coordinating base like 2,4,6-collidine (lutidine) instead of DIPEA can sometimes minimize racemization.[11]

  • Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for some difficult sequences due to its superior solvating properties, which can help to disrupt peptide aggregation.

  • Microwave-Enhanced SPPS: The use of microwave energy can dramatically reduce reaction times and improve coupling efficiency for hindered amino acids.[2] This is due to efficient heating of the solvent and resin, which helps to overcome the activation energy barrier of the coupling reaction.

Conclusion

The successful incorporation of sterically hindered Fmoc amino acids is a critical aspect of modern peptide synthesis, enabling access to novel peptide structures with unique therapeutic and biological properties. While challenging, the use of highly efficient coupling reagents such as HATU and COMU, coupled with optimized protocols and careful monitoring, can lead to high-purity peptides. For particularly challenging cases, phosphonium-based reagents like PyAOP offer a robust alternative, avoiding potential side reactions. By understanding the mechanistic principles behind these reagents and employing best practices in the laboratory, researchers can confidently tackle the synthesis of even the most demanding peptide sequences.

References

  • National Institutes of Health.

  • Sigma-Aldrich.

  • Omizzur.

  • ACS Publications.

  • Sigma-Aldrich.

  • Formedium.

  • Aapptec Peptides.

  • Suzhou Highfine Biotech.

  • Bachem.

  • YouTube.

  • Benchchem.

  • ChemRxiv.

  • ACS Publications.

  • PNAS.

  • International Journal of Drug Development & Research.

  • Taylor & Francis Online.

  • CEM Corporation.

  • Journal of the American Chemical Society.

  • ResearchGate.

  • Request PDF.

  • Organic & Biomolecular Chemistry.

  • Bankpeptide.

Sources

N-Fmoc-2-piperidineacetic acid loading on Wang resin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Loading of N-Fmoc-2-Piperidineacetic Acid on Wang Resin

Executive Summary

This application note details the protocol for anchoring This compound (Fmoc-Pip-Ac-OH) onto Wang resin . Unlike standard


-amino acids, this compound is a 

-amino acid derivative (homolog of pipecolic acid). Its structural features—a secondary amine incorporated into a piperidine ring and a carboxyl group separated by a methylene spacer—present unique steric and electronic profiles.

While the methylene spacer reduces steric hindrance compared to pipecolic acid (2-piperidinecarboxylic acid), the esterification of the acid-labile Wang linker requires robust activation. This guide recommends a DIC/DMAP-mediated esterification as the primary method, balanced to ensure high loading efficiency while maintaining the integrity of the chiral center at the piperidine C2 position.

Scientific Background & Mechanism

Structural Considerations
  • Molecule: this compound contains a bulky Fmoc-protected piperidine ring.

  • Chirality: The chiral center is located at the C2 position of the ring (beta-carbon relative to the carboxyl).

  • Racemization Risk: Unlike

    
    -amino acids, where the chiral proton is adjacent to the activated carbonyl (leading to oxazolone-mediated racemization), the chiral center in this molecule is separated by a methylene group (
    
    
    
    ). This structural isolation significantly lowers the risk of racemization during activation. However, harsh conditions should still be avoided to prevent
    
    
    -elimination or ring distortions.
Mechanism of Loading (Esterification)

The loading process involves the esterification of the Wang resin's benzylic hydroxyl group. Because this hydroxyl is a poor nucleophile, the carboxylic acid must be activated into a highly reactive species.

  • Activation:

    
    -Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form an O-acylisourea intermediate.
    
  • Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking the O-acylisourea to form a reactive N-acylpyridinium ion, which readily transfers the acyl group to the resin hydroxyl.

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Wang Resin 100-200 mesh, 0.6–1.0 mmol/gSolid support
Fmoc-Pip-Ac-OH This compoundTarget amino acid
DIC

-Diisopropylcarbodiimide
Coupling agent
DMAP 4-DimethylaminopyridineCatalyst (essential for esterification)
DCM Dichloromethane (Anhydrous)Solvent (Swelling/Reaction)
DMF

-Dimethylformamide (Peptide grade)
Solvent (Reaction)
Acetic Anhydride

Capping agent
Pyridine AnhydrousBase for capping

Experimental Protocol

Phase 1: Resin Preparation
  • Weighing: Weigh an appropriate amount of Wang resin (e.g., 1.0 g) into a fritted polypropylene reaction vessel.

  • Swelling: Add DCM (10 mL/g) and swell for 30 minutes .

    • Expert Insight: Wang resin swells best in DCM. Proper swelling exposes the internal hydroxyl sites, critical for achieving theoretical loading.

  • Washing: Drain DCM and wash with DMF (

    
     mL). Leave the resin moist with a small volume of DMF.[1][2][3]
    
Phase 2: Activation and Coupling (DIC/DMAP Method)

Target Loading: Typically 0.5 – 0.8 mmol/g depending on resin capacity. Stoichiometry: 3-5 equivalents relative to resin substitution.

  • Dissolution: In a clean glass vial, dissolve Fmoc-Pip-Ac-OH (3.0 eq) in a minimal amount of DCM/DMF (9:1 v/v) .

    • Note: Using a high ratio of DCM helps solvation and resin swelling, while DMF ensures solubility of the activated species.

  • Activation: Add DIC (3.0 eq) to the amino acid solution. Stir for 2–3 minutes.

  • Catalyst Addition: Add DMAP (0.1 eq) to the mixture.[1][3]

    • Critical Control: Do not premix DMAP with the acid/DIC for long periods. Add it immediately before or upon transfer to the resin to drive the esterification.

  • Coupling: Transfer the activated solution to the resin vessel.

  • Incubation: Agitate (shake gently) at room temperature for 3 to 12 hours .

    • Optimization: For this sterically hindered secondary amine derivative, an overnight coupling (12h) is often recommended to maximize yield.

Phase 3: Washing and Capping[3][4]
  • Drain & Wash: Drain the reaction mixture. Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).[3]
  • Capping: To block unreacted hydroxyl groups (which can cause deletion sequences later), treat the resin with Acetic Anhydride / Pyridine / DMF (1:1:8 v/v) for 30 minutes .

  • Final Wash: Wash thoroughly with DMF (

    
    ), DCM (
    
    
    
    ), and Methanol (
    
    
    ).
  • Drying: Dry the resin under vacuum/nitrogen flow until it flows freely.

Quality Control: Loading Determination

To validate the protocol, determine the substitution level using the Fmoc-UV Spectrophotometric Assay .

  • Sample: Weigh exactly 3–5 mg of dried, loaded resin into a volumetric flask (e.g., 10 mL or 25 mL).

  • Deprotection: Add 20% Piperidine in DMF to fill the flask. Agitate for 20 minutes.

  • Measurement: Measure UV absorbance of the solution at 290 nm (reference: 20% Piperidine/DMF blank).

  • Calculation:

    
    
    (Where 1.65 is the extinction coefficient factor for Fmoc at 290nm).
    

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the activation of the carboxyl group and the catalytic role of DMAP in transferring the moiety to the Wang resin.

G AA Fmoc-Pip-Ac-OH OAI O-Acylisourea (Intermediate) AA->OAI + DIC DIC DIC DIC->OAI NAP N-Acylpyridinium (Highly Reactive) OAI->NAP + DMAP DMAP DMAP (Catalyst) DMAP->NAP NAP->DMAP Regenerated Product Fmoc-Pip-Ac-Wang NAP->Product + Resin-OH Wang Wang Resin (-OH) Wang->Product

Caption: DMAP-catalyzed esterification mechanism converting Fmoc-Pip-Ac-OH to the resin-bound ester.

Figure 2: Experimental Workflow

Step-by-step logic flow for the laboratory procedure.

Workflow Start Start: Weigh Wang Resin Swell Swell in DCM (30 min) Expose -OH sites Start->Swell Activate Activate AA: Fmoc-Pip-Ac-OH + DIC + DMAP (in DCM/DMF 9:1) Swell->Activate Couple Coupling Reaction Agitate 3-12 Hours Activate->Couple Wash1 Wash: DMF, DCM Couple->Wash1 Cap Capping: Ac2O / Pyridine / DMF (Block unreacted -OH) Wash1->Cap Wash2 Final Wash & Dry Cap->Wash2 QC QC: UV Loading Test (Target: >0.5 mmol/g) Wash2->QC

Caption: Operational workflow for loading this compound onto Wang resin.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Loading (<0.3 mmol/g) Insufficient activation or wet reagents.Ensure DCM/DMF are anhydrous. Increase coupling time to 18h. Increase DMAP to 0.5 eq (monitor for side reactions).
Resin Aggregation Poor solvation of the peptide chain.Use "Magic Mixture" (DCM/DMF/NMP) or add 1% Triton X-100 during coupling if aggregation is observed visually.
Color Change (Dark) Excessive base or decomposition.Reduce DMAP concentration. Ensure temperature does not exceed 25°C.

References

  • Aapptec. (n.d.). Wang Resin Loading Protocols. Retrieved from [Link]

Sources

Application Note & Protocol: Cleavage of Fmoc-2-piperidineacetic Acid from Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient cleavage of molecules containing 2-piperidineacetic acid from common solid-phase synthesis resins, such as Wang and Rink Amide. The final cleavage is a critical step that dictates the overall yield and purity of the synthetic product. This note details the underlying chemistry of acid-mediated cleavage, the critical role of scavengers, and provides validated, step-by-step protocols for researchers, scientists, and drug development professionals. Emphasis is placed on the rationale behind procedural steps to empower users to troubleshoot and adapt the protocols for their specific constructs.

Introduction: The Chemistry of Final Cleavage

Fmoc-2-piperidineacetic acid is a valuable building block in medicinal chemistry, often used as a constrained scaffold or a non-proteinogenic amino acid analog. Following successful solid-phase synthesis, the target molecule must be liberated from the solid support and simultaneously stripped of any remaining acid-labile side-chain protecting groups. This is typically achieved through treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA).[1]

The cleavage process is an acidolysis reaction where TFA protonates the acid-sensitive linker of the resin (e.g., Wang or Rink Amide), initiating the release of the final product.[2][3] During this process, protecting groups such as tert-butoxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt) are also removed, generating highly reactive electrophilic carbocations (e.g., the t-butyl cation).[3][4][5]

These carbocations can indiscriminately alkylate nucleophilic residues within the target molecule, leading to undesired side products.[5] Therefore, a "cleavage cocktail" containing TFA and a mixture of nucleophilic "scavengers" is essential to trap these reactive species and preserve the integrity of the desired product.[3][4] The choice of resin and protecting groups used during synthesis dictates the optimal cleavage conditions.[6]

The Critical Role of Scavengers

Scavengers are nucleophilic reagents added to the cleavage mixture to quench the reactive carbocations generated from protecting groups and the resin linker.[3][5][7] The selection of a scavenger cocktail is paramount and depends on the composition of the synthesized molecule.

  • Triisopropylsilane (TIS): A highly effective scavenger for reducing carbocations and preventing re-attachment of the product to the resin.[4] It is a general-purpose scavenger suitable for most applications.

  • Water (H₂O): Acts as a scavenger and helps to hydrolyze t-butyl esters and ethers. It is a common component in many standard cleavage cocktails.[8]

  • 1,2-Ethanedithiol (EDT): Particularly useful for scavenging cations and assisting in the removal of trityl groups from residues like cysteine.[4][7] However, it has a strong odor and can sometimes lead to side reactions with tryptophan.[9]

  • Thioanisole: A scavenger often used to prevent side reactions like the S-t-butylation of cysteine and oxidation of methionine.[8][10]

For a molecule like 2-piperidineacetic acid, which does not contain highly sensitive amino acid side chains like Tryptophan or Cysteine, a standard cleavage cocktail is often sufficient. However, if the larger molecule contains these residues, the cocktail must be adjusted accordingly.

Pre-Cleavage Preparation: Setting the Stage for Success

Proper preparation of the peptidyl-resin is crucial for achieving high cleavage efficiency and purity.

Protocol: Resin Washing and Drying

  • Transfer the resin to a fritted syringe or a solid-phase synthesis vessel.

  • Wash the resin sequentially with the following solvents to remove residual reagents and impurities:

    • N,N-Dimethylformamide (DMF) (3 x 10 mL/g resin)

    • Dichloromethane (DCM) (3 x 10 mL/g resin)[3]

    • Methanol (MeOH) (3 x 10 mL/g resin)

  • After the final wash, apply a vacuum or a gentle stream of nitrogen to the vessel to dry the resin thoroughly. Drying is critical as residual solvents can dilute the TFA and impact cleavage efficiency.[9]

  • It is recommended to perform a preliminary small-scale cleavage on 20-50 mg of resin to optimize conditions before committing the entire batch.[6][9]

Cleavage Protocols and Cocktails

Safety First: All procedures involving Trifluoroacetic Acid (TFA) must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Standard Cleavage from Wang Resin (C-terminal Acid)

Wang resin is linked via an ester bond, which is readily cleaved by moderate TFA concentrations to yield a C-terminal carboxylic acid.[2]

Table 1: Standard Cleavage Cocktail for Wang Resin

ReagentFunctionVolume %
Trifluoroacetic Acid (TFA)Cleavage Agent95%
Water (H₂O)Scavenger2.5%
Triisopropylsilane (TIS)Scavenger2.5%

Protocol: Wang Resin Cleavage

  • Place the dry resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

  • Prepare the cleavage cocktail (e.g., 2-5 mL for a 0.1 mmol synthesis) by adding the components in the order listed in Table 1.

  • Add the cleavage cocktail to the resin and cap the vessel.

  • Allow the reaction to proceed at room temperature for 1.5 - 2 hours with occasional swirling.[11]

  • Filter the cleavage mixture through a fritted funnel, collecting the filtrate into a clean centrifuge tube.

  • Wash the resin beads 2-3 times with fresh TFA (0.5 mL portions) and combine the filtrates.[11]

  • Proceed to the "Post-Cleavage Work-up" (Section 5).

Standard Cleavage from Rink Amide Resin (C-terminal Amide)

Rink Amide resin is used to generate a C-terminal amide upon cleavage. The linker is more acid-sensitive than Wang, often allowing for shorter cleavage times.[12]

Table 2: Standard Cleavage Cocktail for Rink Amide Resin

ReagentFunctionVolume %
Trifluoroacetic Acid (TFA)Cleavage Agent95%
Water (H₂O)Scavenger2.5%
Triisopropylsilane (TIS)Scavenger2.5%

Protocol: Rink Amide Resin Cleavage

  • Place the dry resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail as described in Table 2.

  • Add the cleavage cocktail to the resin and cap the vessel.

  • Allow the reaction to proceed at room temperature for 1 - 1.5 hours with occasional swirling. For sterically hindered or complex molecules, the time can be extended to 2 hours.[13]

  • Filter the cleavage mixture through a fritted funnel, collecting the filtrate.

  • Wash the resin beads twice with fresh TFA and combine the filtrates.

  • Proceed to the "Post-Cleavage Work-up" (Section 5).

Workflow Visualization

Cleavage_Workflow Resin Dry Peptidyl-Resin Cocktail Add TFA Cleavage Cocktail Resin->Cocktail Incubate Incubate 1-2 hours (Room Temp) Cocktail->Incubate Filter Filter to Separate Resin Beads Incubate->Filter Wash Wash Resin with TFA Filter->Wash Filtrate Combined Filtrate (Crude Product in TFA) Filter->Filtrate Wash->Filtrate caption Figure 1. General workflow for resin cleavage. Workup_Workflow Filtrate Crude Product in TFA Precipitate Add Cold Diethyl Ether (8-10x volume) Filtrate->Precipitate Centrifuge Centrifuge to Pellet Product Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (3x) Centrifuge->Wash Dry Dry Pellet under N₂ or Vacuum Wash->Dry Product Crude Solid Product Dry->Product caption Figure 2. Post-cleavage work-up and product isolation.

Figure 2. Post-cleavage work-up and product isolation.

Troubleshooting and Key Considerations

  • Incomplete Cleavage: If analysis shows significant starting material remaining, cleavage time can be extended. Ensure the resin was completely dry before adding the cocktail and that a sufficient volume of the cocktail was used (typically 10-20 mL per gram of resin). [10]* Colored Byproducts: With Rink Amide resins, prolonged cleavage can sometimes break down the linker, leading to colored impurities. [12]Using silane scavengers like TIS helps minimize this. If issues persist, a two-step cleavage procedure may be necessary. [12]* Alkylation Side Products: If unexpected alkylation is observed (e.g., +56 Da for t-butylation), the scavenger cocktail may be insufficient. [8]Consider increasing the percentage of scavengers or using a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT). [9]* Product Solubility: If the product does not precipitate well in diethyl ether, try reducing the volume of TFA using a rotary evaporator (keep the bath temperature below 40°C) before adding ether. [5]

References

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Malleswara Rao, V. N., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Scribd. (n.d.). Novabiochem: Fmoc Resin Cleavage Protocols. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • CDN Scientific. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Integrity of Chiral Fmoc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Preventing Racemization in Fmoc-Piperidine-Carboxylic Acids (e.g., Pipecolic Acid, Nipecotic Acid)

Introduction: The Hidden Instability

Welcome to the technical guide for handling chiral Fmoc-piperidine derivatives. While piperidine is often used as a reagent for deprotection, Fmoc-protected piperidine-based amino acids (such as Fmoc-Pipecolic acid or Fmoc-Nipecotic acid ) present a unique synthetic challenge.

The Core Problem: These cyclic secondary amines suffer from significant steric hindrance. To drive coupling, chemists often resort to strong activation (e.g., HATU/DIEA). However, the


-proton in these cyclic systems is exceptionally prone to abstraction, leading to rapid racemization via oxazolone formation .

Scope: This guide applies to chiral derivatives where the carboxyl group is attached to a stereogenic center on the ring:

  • High Risk: Fmoc-L-Pipecolic acid (2-piperidinecarboxylic acid).

  • Moderate Risk: Fmoc-Nipecotic acid (3-piperidinecarboxylic acid).

  • No Risk: Fmoc-Isonipecotic acid (4-piperidinecarboxylic acid) — This molecule is achiral at the 4-position.

Module 1: The Mechanism of Failure

Before optimizing, you must understand the enemy. Racemization in Fmoc-piperidine derivatives is almost exclusively driven by the 5(4H)-oxazolone pathway .

Visualizing the Threat

The following diagram illustrates how base-mediated activation forces the chiral center to flatten, destroying stereochemical purity.

racemization_mechanism Start Fmoc-Pip-OH (Chiral L-Isomer) Activation Activation (e.g., Uronium/Base) Start->Activation + Coupling Reagent Oxazolone Oxazolone Intermediate (5(4H)-oxazolone) Activation->Oxazolone Slow Amine Attack (Steric Hindrance) Product_L L-Peptide (Desired) Activation->Product_L Fast Amine Attack Enol Enolization (Planar/Achiral) Oxazolone->Enol Base (DIEA/NMM) Abstr. alpha-H Oxazolone->Product_L Amine Attack Product_D D-Peptide (Impurity) Oxazolone->Product_D Amine Attack Enol->Oxazolone Reprotonation (Random)

Figure 1: The kinetic competition between coupling (Green) and oxazolone-mediated racemization (Red). Steric hindrance in piperidine derivatives slows coupling, allowing the base time to abstract the alpha-proton.

Module 2: Coupling Protocols (The "How-To")

Protocol A: The "Safe Mode" (DIC/Oxyma)

Recommended for: All initial screenings and highly sensitive Fmoc-Pipecolic acid couplings. Why: Carbodiimides (DIC) generate a neutral active species. Oxyma Pure acts as a superior nucleophile to HOBt, suppressing oxazolone formation without the explosion risk of HOAt.

  • Dissolve: Dissolve Fmoc-Pip-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF/DCM (1:1 v/v).

    • Note: DCM reduces polarity, which kinetically disfavors racemization, but solubility may be an issue.

  • Activate: Add DIC (3.0 eq).

  • Pre-activation: Stir for exactly 2 minutes at 0°C.

    • Critical: Do not pre-activate for >5 mins. The active ester is unstable.

  • Couple: Add the mixture to the resin/amine component.

  • Time: Shake for 60–120 minutes at room temperature.

    • Do not heat this coupling. Microwave heating >50°C is strictly prohibited for chiral piperidines.

Protocol B: The "Power Mode" (COMU/TMP)

Recommended for: Difficult sequences where DIC fails to drive the reaction to completion. Why: COMU is a uronium reagent based on Oxyma. It requires a base, but we substitute the strong base DIEA (pKa ~10.5) with TMP (2,4,6-Trimethylpyridine / Collidine) (pKa ~7.4).

  • Dissolve: Dissolve Fmoc-Pip-OH (3.0 eq) and COMU (2.9 eq) in DMF.

  • Base Addition: Add TMP (Collidine) (6.0 eq).

  • Couple: Immediately add to the resin.

    • Warning: Never pre-activate uronium salts (HATU/HBTU/COMU) with base. This instantly initiates oxazolone formation.

Reagent Selection Guide
Reagent SystemRisk LevelCoupling EfficiencyRecommendation
HATU / DIEA CRITICAL HighAVOID. Strong base + sterics = high racemization.
HBTU / DIEA HighModerateNot recommended.
DIC / HOBt LowLowToo slow for hindered piperidines.
DIC / Oxyma Minimal HighGOLD STANDARD. Neutral pH activation.
COMU / Collidine LowVery HighUse if DIC/Oxyma fails.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "doublet" peak in my HPLC after coupling Fmoc-Pipecolic acid. Is this racemization?

  • Diagnosis: Likely, yes. If you used a C18 column, diastereomers (L-L vs L-D peptides) often separate.

  • Verification: Co-inject with a synthesized standard of the intentional D-isomer (e.g., synthesize the peptide using Fmoc-D-Pip-OH). If the impurity co-elutes with the D-standard, you have racemization.

Q2: Can I use microwave synthesis to speed this up?

  • Strictly No. While microwave irradiation helps difficult couplings, it accelerates the endo-cyclic proton abstraction in piperidine rings. If you must use microwave, limit temperature to 50°C max and use DIC/Oxyma only.

Q3: My yield is low using DIC/Oxyma. What now?

  • Root Cause: The active ester is not reactive enough for the steric bulk.

  • Corrective Action: Switch to Protocol B (COMU/Collidine) . The collidine is weak enough to minimize proton abstraction but buffers the reaction to drive the uronium coupling. Alternatively, perform a double coupling with DIC/Oxyma rather than increasing temperature.

Q4: Does the choice of solvent matter?

  • Yes. DMF (polar aprotic) stabilizes the charged transition state of the racemization mechanism. A mixture of DCM/DMF (1:1) or NMP is preferred if solubility permits. Pure DCM is best for suppressing racemization but often fails to solvate the peptide chain.

Module 4: Analytical Validation (Marfey's Method)

You cannot fix what you cannot measure. Standard C18 HPLC often fails to separate enantiomers of the raw amino acid. To validate the optical purity of your starting material or the final peptide hydrolysate, use Marfey’s Reagent (FDAA) .

The Protocol
  • Hydrolysis: Hydrolyze peptide (approx 0.5 mg) in 6M HCl at 110°C for 24h (or use starting material directly). Evaporate to dryness.

  • Derivatization:

    • Resuspend sample in 100 µL water.

    • Add 200 µL 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add 40 µL 1M NaHCO₃ .[1]

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Cool and add 20 µL 2M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column.

    • Principle: FDAA converts enantiomers (L and D) into diastereomers (L-L and L-D), which have different physical properties and retention times.

Workflow Visualization

marfeys_method Sample Peptide/Amino Acid Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis If Peptide Deriv Derivatization (FDAA + NaHCO3, 40°C) Sample->Deriv If Free AA Hydrolysis->Deriv Quench Quench (2M HCl) Deriv->Quench HPLC C18 HPLC Analysis (UV 340nm) Quench->HPLC Result Separation of L-L (Early) vs L-D (Late) HPLC->Result

Figure 2: Analytical workflow for determining enantiomeric excess using Marfey's Reagent.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49, 591–596. Link

  • Steinauer, R., et al. (1989). Racemization of Fmoc-amino acid chlorides. International Journal of Peptide and Protein Research, 34(4), 295-298. Link

Sources

Technical Support Center: N-Fmoc-2-piperidineacetic Acid Solubility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility challenges of N-Fmoc-2-piperidineacetic acid (also known as Fmoc-(2-carboxymethyl)piperidine). This guide is structured to provide immediate troubleshooting steps, mechanistic explanations, and validated protocols for researchers in peptide synthesis and medicinal chemistry.

Executive Summary: The Immediate Fix

Issue: this compound exhibits poor solubility in pure Dichloromethane (DCM). Root Cause: The rigid bicyclic nature of the Fmoc-piperidine system, combined with the polar carboxylic acid tail, leads to high lattice energy and aggregation that DCM (a moderately polar, non-protic solvent) cannot overcome efficiently. Primary Solution: Switch the solvent system to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . If DCM is strictly required for the application (e.g., resin loading), use a DCM/DMF (80:20) co-solvent system.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is this specific building block insoluble in DCM when other Fmoc-amino acids dissolve?

A: This is a result of structural polarity mismatch and intermolecular aggregation .

  • Structural Rigidity: Unlike flexible linear amino acids (e.g., Fmoc-Gly-OH), this compound contains a piperidine ring. The Fmoc group attached to the secondary amine creates a rigid, bulky hydrophobic region.

  • Dimerization: The free carboxylic acid moiety tends to form strong intermolecular hydrogen-bonded dimers. DCM has a low dielectric constant (

    
    ) and is a poor hydrogen bond acceptor, meaning it cannot effectively disrupt these dimers or break the crystal lattice of the solid material [1].
    
  • Comparison: While Fmoc-Proline (a 5-membered ring analog) is often soluble in DCM, the 6-membered piperidine ring and the extended acetic acid side chain in this molecule alter the packing density, often resulting in a more stable, less soluble crystal lattice.

Q2: How do I verify if the insolubility is a material defect or a solvent issue?

A: Perform the "Solvent Polarity Check" (Protocol A). If the material dissolves in DMF but not DCM, the material is likely pure, and the issue is solvent choice. If it remains insoluble in DMF, the material may be a salt form (e.g., dicyclohexylammonium salt) or hydrolyzed.

Q3: I strictly need DCM for loading 2-Chlorotrityl Chloride (2-CTC) resin. How do I proceed?

A: You must use a Co-Solvent Loading Strategy . Pure DCM is preferred for 2-CTC loading to maximize resin swelling and prevent hydrolysis, but the amino acid must be in solution.

  • Protocol: Dissolve the amino acid in the minimum volume of DMF required to achieve clarity. Dilute this solution with DCM to reach the desired final volume.

  • Ratio: Aim for a final ratio of DCM:DMF 4:1 (v/v) . This mixture retains enough DCM character to swell the resin while the DMF keeps the amino acid solubilized [2].

Part 2: Visualization & Logic Flow

The following decision tree outlines the logical steps to resolve solubility issues during experiment setup.

SolubilityTroubleshooting Start User Observation: Insoluble in DCM CheckDMF Test Solubility in Pure DMF (100 mg/mL) Start->CheckDMF SolubleDMF Soluble in DMF? CheckDMF->SolubleDMF UseDMF Application allows DMF? SolubleDMF->UseDMF Yes CheckSalt Check COA: Is it a Salt Form? SolubleDMF->CheckSalt No ProtocolStandard Protocol B: Use Pure DMF for Coupling UseDMF->ProtocolStandard Yes (e.g., Coupling) ProtocolCoSolvent Protocol C: Use DCM/DMF (4:1) Co-solvent UseDMF->ProtocolCoSolvent No (e.g., Trityl Loading) SaltYes Perform Salt Exchange (Acid Wash) CheckSalt->SaltYes Yes SaltNo Material Defect: Check Purity/Hydrolysis CheckSalt->SaltNo No

Figure 1: Diagnostic workflow for resolving this compound solubility issues.

Part 3: Validated Experimental Protocols

Protocol A: The "Solvent Polarity Check" (QC Step)

Use this to validate material integrity before starting synthesis.

  • Weigh 10 mg of this compound into a clear glass vial.

  • Add 100 µL of DMF (HPLC grade).

  • Vortex for 30 seconds.

    • Result 1 (Clear Solution): Material is high quality. Proceed to Protocol B or C.

    • Result 2 (Cloudy/Precipitate): Sonicate for 1 minute. If still insoluble, check if the product is a salt (e.g., HCl or DCHA salt). Salts require neutralization or different solvents.

Protocol B: Standard SPPS Coupling (DMF-Based)

Recommended for standard peptide synthesis cycles.

ParameterSpecificationNotes
Solvent DMF (Anhydrous)NMP is a valid alternative for difficult sequences.[1]
Concentration 0.2 M - 0.5 MHigher concentrations favor kinetics but increase aggregation risk.
Activator DIC / Oxyma PureAvoid HATU/DIEA if racemization is a concern (though less critical for this specific residue than Cys/His).
Base None (if using DIC/Oxyma)If using HBTU/HATU, use DIEA (2 eq).
Coupling Time 60 - 120 minsSecondary amines are sterically hindered; extended time is beneficial.

Step-by-Step:

  • Dissolve the amino acid in DMF to 0.5 M.

  • Add 1.0 equivalent of Oxyma Pure.

  • Add 1.0 equivalent of DIC.

  • Pre-activate for 2 minutes (solution may turn yellow/orange).

  • Add to resin and shake at room temperature.

Protocol C: Resin Loading (DCM-Critical Applications)

Use this when loading 2-Chlorotrityl Chloride (2-CTC) resin, where DCM is required to maximize Cl substitution efficiency.

  • Dissolution: Dissolve 1.0 mmol of this compound in 2 mL of DMF . Ensure complete dissolution.

  • Dilution: Add 8 mL of DCM to the DMF solution.

    • Note: If precipitation occurs upon adding DCM, add more DMF dropwise until clear.

  • Base Addition: Add 4.0 eq of DIEA (Diisopropylethylamine).

  • Loading: Add mixture to dry 2-CTC resin.

  • Incubation: Shake for 2 hours.

  • Capping: Add Methanol (1 mL) to cap unreacted chlorides (15 mins).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to dissolve the amino acid? A: Yes, DMSO is an excellent solvent for this compound. However, DMSO is difficult to remove during SPPS washing steps and can cause oxidation of sensitive residues (Met, Cys) if not strictly anhydrous and removed thoroughly. DMF is preferred. [1]

Q: Will heating the DCM solution help? A: Mild heating (30-35°C) might temporarily dissolve the compound, but it is likely to precipitate again upon contact with the cooler resin or during the reaction, leading to heterogeneous coupling and poor yields. It is safer to use a co-solvent.

Q: Does the "2-piperidineacetic acid" structure affect racemization? A: This molecule is less prone to oxazolone-mediated racemization than linear amino acids because the nitrogen is part of a ring (similar to Proline). However, standard precautions (using Oxyma/DIC instead of base-heavy activation) are recommended [3].

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters, 30(30), 3943-3946.

  • Albericio, F., & Tyley, A. (2013). Solid-Phase Synthesis of Peptides Containing Proline Analogues. Methods in Molecular Biology.

Sources

Technical Support Center: N-Fmoc-2-piperidineacetic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing N-Fmoc-2-piperidineacetic acid (Fmoc-Pipa-OH) in Solid-Phase Peptide Synthesis (SPPS).[1] This building block, a cyclic


-amino acid, introduces unique steric and conformational constraints that distinguish it from standard 

-amino acids.[1]
Executive Summary

This compound (CAS: 193693-63-9) is a piperidine-based


-amino acid.[1][2][3][4] Unlike standard amino acids, the amino group is secondary and embedded within a six-membered ring, while the carboxylic acid is separated from the ring by a methylene group (

-position).[1]

Core Challenges:

  • Steric Hindrance: The secondary amine is highly shielded, making acylation (coupling the next amino acid) the primary bottleneck.[1]

  • Monitoring Failure: Standard Kaiser tests yield false negatives due to the lack of a primary amine.[1]

  • Conformational Rigidity: The piperidine ring induces backbone constraints that can exacerbate aggregation or sequence-specific side reactions like aspartimide formation.[1]

Part 1: Troubleshooting Guides
Issue 1: Incomplete Coupling onto the Pipa Residue

Symptom: LC-MS shows a deletion sequence where the amino acid after Pipa is missing, or the yield is drastically low. Root Cause: The N-terminal amine of the resin-bound Pipa is a secondary amine housed within a bulky piperidine ring. Standard coupling reagents (HBTU, DIC) often fail to drive the reaction to completion against this steric barrier.[1]

Troubleshooting Protocol:

  • Switch Activation Chemistry: Move from carbodiimides or uronium salts (HBTU) to phosphonium salts (PyAOP) or high-efficiency uroniums (HATU) which are superior for sterically hindered secondary amines.[1]

  • Additive Enhancement: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt.[1] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates acylation by up to 10-fold.[1]

  • Thermodynamic Push: Perform coupling at 45°C - 50°C (microwave or conventional heating) to overcome the activation energy barrier.

Issue 2: False Negative Monitoring (The "Invisible" Amine)

Symptom: The Kaiser test (Ninhydrin) remains yellow (negative) after Fmoc deprotection, leading the user to believe deprotection failed.[1] Root Cause: The Kaiser test relies on the formation of Ruhemann’s purple, which requires a primary amine .[1] Pipa exposes a secondary amine , which does not react to produce the characteristic blue/purple color.[1]

Troubleshooting Protocol:

  • Mandatory Test Switch: Use the Chloranil Test or p-Chloranil Test .[1]

    • Positive Result (Free Secondary Amine): Dark blue/green spots on the beads.[1]

    • Negative Result (Coupled): Colorless/yellowish beads.[1]

  • Alternative: The Kaiser Test may produce a faint reddish-brown color for some secondary amines, but it is unreliable.[1]

Issue 3: Aspartimide Formation (Sequence Specific)

Symptom: Mass spectrum shows a peak at [M-18], indicating loss of water (Aspartimide) or [M+53] (Piperidide adduct) if the sequence is Asp-Pipa .[1] Root Cause: The rigid conformational lock of the piperidine ring can force the preceding Aspartic acid side chain into a position favorable for nucleophilic attack on the backbone amide nitrogen.[1]

Troubleshooting Protocol:

  • Protect the Backbone: Use Fmoc-Asp(OtBu)-(Hmb)Gly-OH or similar Hmb/Dmb backbone protection on the residue preceding the Asp-Pipa junction if possible.

  • Acidic Modifiers: Add 0.1M HOBt to the piperidine deprotection solution.[1] This suppresses the base-catalyzed ring closure of the Asp side chain.[1]

Part 2: Visualization & Logic
Decision Tree: Optimizing Coupling Efficiency

This diagram illustrates the logical flow for handling the Pipa residue during chain elongation.

CouplingLogic Start Start: Couple Next AA onto Pipa-Resin CheckAA Is the incoming AA hindered? (e.g., Val, Ile, Thr, another Pipa) Start->CheckAA Standard Standard Protocol: 5 eq. AA / 5 eq. DIC / 5 eq. Oxyma 2 x 60 min CheckAA->Standard No Advanced Advanced Protocol: 4 eq. AA / 4 eq. HATU / 8 eq. DIEA Double Couple (2 x 45 min) CheckAA->Advanced Yes Monitor Monitor: Chloranil Test Standard->Monitor Advanced->Monitor Result Result: Blue/Green Beads? Monitor->Result Success Proceed to Capping Result->Success No (Colorless) Fail Triple Couple with PyAOP/HOAt at 50°C Result->Fail Yes (Blue/Green)

Caption: Workflow for overcoming steric hindrance when coupling amino acids to the N-terminus of a resin-bound Pipa residue.

Part 3: Experimental Protocols
Protocol A: High-Efficiency Coupling to Pipa-Resin

Use this protocol when coupling the amino acid immediately FOLLOWING the Pipa residue.

StepReagentVolume/ConcentrationTimeNotes
1. Wash DMF5 x Bed Volume1 min eaEnsure resin is clean.[1]
2. Activation Amino Acid HATU HOAt DIEA 4.0 eq3.9 eq4.0 eq8.0 eqPre-activate 2 minDissolve AA, HATU, HOAt in minimal DMF.[1] Add DIEA immediately before adding to resin.[1]
3. Coupling Activated Mix--45-60 min Agitate gently.
4. Drain & Wash DMF3 x Bed Volume----
5.[1] Repeat Fresh ReagentsSame as above45-60 min Double coupling is mandatory.
6. Monitor Chloranil Test 2 drops 2% acetaldehyde2 drops 2% chloranil5 minInspect beads under microscope.[1] Blue = Incomplete.[1]
Protocol B: Fmoc Deprotection of Pipa-Resin

Deprotection of secondary amines is generally efficient, but aggregation can occur.[1][5]

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt (Recommended to prevent aspartimide if Asp is present).

  • Cycle:

    • Treatment 1: 3 minutes (Flow wash).[1][3]

    • Treatment 2: 10 minutes (Batch incubation).

  • Wash: DMF (5x), DCM (3x), DMF (3x). Note: The DCM wash helps disrupt aggregation.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Kaiser test if I heat the tube? A: No. The chemistry of the Kaiser test is specific to primary amines.[1] Heating might produce a false non-specific browning, leading to ambiguous results.[1] Always use the Chloranil test for secondary amines like Pipa or Proline.[1]

Q2: Is racemization a major concern for Fmoc-2-piperidineacetic acid? A: Generally, no.[1] Unlike


-amino acids, Pipa is a 

-amino acid (the carboxylic acid is separated from the chiral center by a methylene group).[1] This structural isolation prevents the formation of the 5(4H)-oxazolone intermediate, which is the primary driver of racemization during activation.[1] However, standard precautions (avoiding excessive base exposure) should still be followed.[1]

Q3: Why is my yield low even with double coupling? A: Check your solvent quality. Secondary amine couplings are extremely sensitive to aggregation.[1] Try using NMP (N-methylpyrrolidone) instead of DMF, or add chaotropic salts (e.g., 0.4M LiCl) to the coupling mixture to disrupt hydrogen bonding networks formed by the rigid piperidine backbone.[1]

References
  • Chem-Impex International. (R)-(1-Fmoc-piperidin-2-yl)acetic acid Product Page.[1] Retrieved from [1]

  • Merck/Novabiochem.Novabiochem® Peptide Synthesis Catalog: Coupling Methods for Hindered Amines.
  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][4][6][7][8] Chemical Reviews, 109(6), 2455-2504.[1] (Detailed discussion on side reactions including aspartimide).

  • Vojkovsky, T. (1995).[1] "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237.[1] (Source for Chloranil test protocol).

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Basis for HOAt/HATU recommendation).

Sources

Technical Support Center: Optimizing Peptide Yield with 2-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, N-alkylated amino acid, 2-piperidineacetic acid. As a non-canonical amino acid, its incorporation presents unique challenges that require careful consideration of coupling and deprotection steps to maximize yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the incorporation of 2-piperidineacetic acid into peptide sequences.

Q1: Which protecting group strategy is recommended for 2-piperidineacetic acid, Boc or Fmoc?

Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies can be employed. However, due to the steric hindrance of 2-piperidineacetic acid, the choice of protecting group can influence the efficiency of subsequent reactions. The Boc group protects the piperidine nitrogen, a common strategy for this type of amino acid.[1]

Q2: What are the primary challenges when incorporating 2-piperidineacetic acid in SPPS?

The main difficulties arise from the sterically hindered nature of the secondary amine within the piperidine ring and the adjacent carboxylic acid. This can lead to slow and inefficient acylation reactions, resulting in low coupling yields and the formation of deletion peptides.[2]

Q3: Are there any specific side reactions to be aware of when using 2-piperidineacetic acid?

While not specific to 2-piperidineacetic acid, general side reactions in peptide synthesis can be exacerbated by the difficult couplings it introduces.[3][4][5] These include:

  • Incomplete coupling: Leading to deletion sequences.

  • Racemization: While less of a concern for 2-piperidineacetic acid itself if the alpha-carbon is not chiral, it can be an issue for the preceding amino acid.

  • Aggregation: Peptides containing bulky, hydrophobic residues can aggregate, hindering further synthesis.[6]

Troubleshooting Guide: Low Yield and Purity

Low yield is the most frequently encountered issue when synthesizing peptides containing 2-piperidineacetic acid. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low overall peptide yield Incomplete coupling of 2-piperidineacetic acid or the subsequent amino acid.- Switch to a more potent coupling reagent (e.g., HATU, HBTU).[7]- Increase coupling time and/or temperature.[7]- Perform a double coupling for the hindered residue.[7]
Presence of deletion peptides (M-X) Steric hindrance preventing complete coupling of 2-piperidineacetic acid.- Pre-activate the amino acid before adding it to the resin.[7]- Use a higher excess of the amino acid and coupling reagents.[8]
Formation of unexpected side products Side reactions due to prolonged reaction times or harsh conditions.- Optimize coupling time to find a balance between completeness and side reactions.- Ensure high-purity reagents and solvents.[9]
Difficulty in purifying the final peptide Co-elution of the desired peptide with closely related impurities (e.g., deletion sequences).- Optimize the gradient in reverse-phase HPLC (RP-HPLC).[10][11]- Consider alternative purification techniques like ion-exchange chromatography if applicable.[12]

Experimental Protocols

To address the challenges of incorporating 2-piperidineacetic acid, the following optimized protocols are recommended.

Protocol 1: Optimized Coupling of N-Boc-2-piperidineacetic acid

This protocol is designed to maximize the coupling efficiency of the sterically hindered 2-piperidineacetic acid.

Materials:

  • N-Boc-2-piperidineacetic acid

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection (if applicable): If the N-terminal protecting group is Fmoc, deprotect with 20% piperidine in DMF. If Boc, use an appropriate acidic condition like TFA in DCM.[13][14] Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3-5 equivalents of N-Boc-2-piperidineacetic acid and 3-5 equivalents of HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture.

    • Allow the pre-activation to proceed for 2-5 minutes.[7]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. For particularly difficult sequences, this can be extended overnight.[7]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[15][16]

  • Monitoring and Double Coupling:

    • Perform a Kaiser test or other qualitative test to check for free amines.

    • If the test is positive, indicating incomplete coupling, repeat steps 3-5 for a second coupling.[7]

Protocol 2: Post-Synthesis Cleavage and Purification

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • TFA, HPLC grade

Procedure:

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile with 0.1% TFA.

    • Purify using preparative RP-HPLC with a C18 column.[10]

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.[10]

    • Collect fractions and analyze for purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualizing the Workflow

Optimized Coupling Cycle for 2-Piperidineacetic Acid

G cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Decision cluster_end Completion Swell 1. Swell Resin in DMF Deprotect 2. N-terminal Deprotection Swell->Deprotect Preactivate 3. Pre-activate Amino Acid (2-Pip(Boc)OH + HATU + DIPEA) Deprotect->Preactivate Couple 4. Add to Resin (2-4 hours) Preactivate->Couple Wash 5. Wash Resin (DMF, DCM) Couple->Wash Test 6. Kaiser Test Wash->Test NextCycle Proceed to Next Cycle Test->NextCycle Negative DoubleCouple Repeat Coupling Test->DoubleCouple Positive DoubleCouple->Preactivate

Caption: Optimized SPPS cycle for incorporating 2-piperidineacetic acid.

Troubleshooting Decision Tree for Low Peptide Yield

G cluster_solutions Solutions for Incomplete Coupling cluster_other Investigate Other Issues Start Low Peptide Yield Detected CheckCoupling Analyze Crude Product by MS: Deletion at 2-Pip Site? Start->CheckCoupling IncompleteCoupling Incomplete Coupling Confirmed CheckCoupling->IncompleteCoupling Yes OtherIssue Coupling Appears Complete CheckCoupling->OtherIssue No Sol1 Increase Coupling Time (e.g., to overnight) IncompleteCoupling->Sol1 Sol2 Use Stronger Activator (e.g., HATU, HCTU) IncompleteCoupling->Sol2 Sol3 Perform Double Coupling IncompleteCoupling->Sol3 Sol4 Increase Reagent Equivalents IncompleteCoupling->Sol4 Other1 Check Reagent Quality (Amino Acid, Solvents) OtherIssue->Other1 Other2 Optimize Cleavage Protocol OtherIssue->Other2 Other3 Address Potential Aggregation OtherIssue->Other3

Caption: Decision tree for troubleshooting low peptide yield.

References

  • Vertex AI Search. (2024). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • MDPI. (2026).
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • PubMed. (n.d.).
  • Scribd. (n.d.). Side Reactions in Peptide Synthesis | PDF.
  • Reddit. (2024). Solid Phase Peptide Synthesis Help : r/OrganicChemistry.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Bachem. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Biotage. (n.d.). Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
  • PMC - NIH. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings.
  • PMC - NIH. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • Sigma-Aldrich. (n.d.).
  • Polypeptide. (n.d.).
  • CymitQuimica. (n.d.). CAS 149518-50-3: N-Boc-2-piperidineacetic acid.
  • MDPI. (n.d.).

Sources

Alternative solvents for N-Fmoc-2-piperidineacetic acid dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for N-Fmoc-2-piperidineacetic Acid

Executive Summary

You are likely transitioning away from DMF/NMP due to REACH regulations (reprotoxicity) or seeking to improve crude purity profiles. This compound (Fmoc-Pip-OH) presents unique solubility challenges due to its hydrophobic bicyclic-like nature (Fmoc + Piperidine ring) and its classification as a


-amino acid derivative.[1]

This guide provides validated protocols for dissolving this building block in "Green" alternative solvents (2-MeTHF, GVL, and Binary Systems) without compromising coupling efficiency or enantiomeric purity.

Module 1: Solvent Compatibility & Selection

Q: What are the best alternative solvents to DMF for this specific molecule?

A: For this compound, 2-Methyltetrahydrofuran (2-MeTHF) is the superior "green" alternative for dissolution, while


-Valerolactone (GVL)  is excellent for coupling reactions but requires viscosity management.[1]

Technical Insight: Fmoc-Pip-OH is highly lipophilic.[1]

  • 2-MeTHF has a lower polarity than DMF but excellent solvation for hydrophobic Fmoc-amino acids.[1] It also prevents the "aggregation" often seen with piperidine derivatives.[1]

  • GVL is a polar aprotic solvent similar to DMF but is more viscous.[1] It is best used in binary mixtures to ensure efficient diffusion into the resin matrix.[1]

Solvent Performance Matrix

Solvent SystemSolubility RatingViscosityToxicity ProfileRecommendation
DMF (Control) High (> 0.5 M)LowHigh (Reprotoxic) Phase Out
2-MeTHF High (> 0.4 M) LowLowPrimary Choice
GVL High (> 0.5 M)HighLowUse as 20% Binary Mix
DMSO / EtOAc (1:9) ModerateLowLowGood for precipitating sequences
Propylene Carbonate ModerateModerateLowSecondary Alternative

Module 2: Dissolution Protocols

Q: How do I dissolve Fmoc-Pip-OH in 2-MeTHF without it crashing out?

A: 2-MeTHF requires a different thermodynamic approach than DMF.[1] You cannot rely on "swirling" at room temperature.[1] Use the Sonication-Assisted Solvation (SAS) protocol.[1]

Protocol A: 2-MeTHF Dissolution (Standard)

Best for: Manual synthesis and automated synthesizers with heated lines.[1]

  • Calculation: Calculate the required volume for a 0.2 M solution. (Do not exceed 0.4 M in 2-MeTHF to prevent line clogging).

  • Addition: Weigh Fmoc-Pip-OH into a falcon tube. Add 90% of the calculated 2-MeTHF volume.[1]

  • Dispersal: Vortex for 30 seconds to break up clumps.

  • Activation: Sonicate at 35°C for 10 minutes . The solution should become clear.

    • Note: If the solution remains hazy, add 1% (v/v) Triton X-100 or DMF (if permissible) as a solubilizing agent.[1]

  • Finalize: Top up to the final volume with 2-MeTHF.

Protocol B: GVL Binary Mixture (High Viscosity Handling)

Best for: Microwave synthesizers or difficult coupling sequences.[1]

  • Preparation: Prepare a binary solvent: GVL / EtOAc (1:1) or GVL / 2-MeTHF (1:1) .[1] Pure GVL is too viscous for efficient resin penetration.[1]

  • Dissolution: Dissolve Fmoc-Pip-OH in the binary mix at 0.4 M .

  • Coupling Agent: Use OxymaPure/DIC .[1] OxymaPure is highly soluble in GVL and stabilizes the activated ester.[1]

Module 3: Troubleshooting & Logic

Q: My reaction mixture turned into a gel. What happened?

A: This is "Solvent-Induced Gelation," common when hydrophobic amino acids (like Fmoc-Pip-OH) are at high concentrations in ether-based solvents (2-MeTHF).[1]

The Fix:

  • Immediate: Add LiCl (0.1 M final conc.) in DMF or NMP to break hydrogen-bond networks.

  • Prevention: Use the Binary Solvent Strategy (e.g., 2-MeTHF + 10% DMF or DMSO).[1]

Q: Will I see racemization with this molecule in new solvents?

A: Low Risk. [1]

  • Structural Reason: this compound is a

    
    -amino acid derivative  (the amine is on the ring, separated from the carboxyl by a -CH2- group).[1]
    
  • Mechanism: It cannot easily form the 5-membered oxazolone ring (the primary pathway for racemization in

    
    -amino acids).[1] It would require forming a strained 6-membered ring.[1]
    
  • Warning: Do not confuse this with Fmoc-Pipecolic acid (2-piperidinecarboxylic acid), which is an

    
    -amino acid and is prone to racemization.[1]
    

Visualizing the Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on instrumentation and synthesis constraints.

SolventSelection Start Start: Dissolve Fmoc-Pip-OH CheckReg Strict Green Requirement? Start->CheckReg MeTHF Use 2-MeTHF (0.2 M) CheckReg->MeTHF Yes (Standard) CheckVisc Can Instrument Handle High Viscosity? CheckReg->CheckVisc No / Difficult Sequence GVL_Mix Use GVL/EtOAc (1:1 Mixture) CheckVisc->GVL_Mix Yes Binary Use DMSO/EtOAc (1:9 Mixture) CheckVisc->Binary No

Figure 2: Troubleshooting Gelation & Solubility

Caption: Step-by-step remediation for precipitation or gelation events during dissolution.

Troubleshooting Issue Issue: Solution Cloudy or Gelled Heat Step 1: Sonicate @ 35°C Issue->Heat CheckClear Clear? Heat->CheckClear Success Proceed to Coupling CheckClear->Success Yes AddCoSolvent Step 2: Add 10% DMSO or DMF CheckClear->AddCoSolvent No AddSalt Step 3: Add 0.1M LiCl CheckClear->AddSalt Still Cloudy (Gel) AddCoSolvent->CheckClear

References

  • Al Musaimi, O., et al. (2016).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent for Solid-Phase Peptide Synthesis.[1][2] Green Chemistry . Link

  • Lopez, J., et al. (2018).[1] Green Solvents for Peptide Synthesis: Photometric Determination of the Solubility of Fmoc-Amino Acids. ACS Sustainable Chemistry & Engineering .[1] Link[1]

  • Lawrenson, S. B., et al. (2017).[1] Propylene carbonate as a green solvent for solid-phase peptide synthesis. Green Chemistry . Link

  • Isidro-Llobet, A., et al. (2019).[1] Sustainability in Peptide Chemistry: Current Advances and Future Directions. Journal of Organic Chemistry . Link[1]

  • Chem-Impex International. (n.d.).[1] (R)-(1-Fmoc-piperidin-2-yl)acetic acid Product Data. Link

Sources

Technical Support Center: Optimizing SPPS with Fmoc-2-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Diketopiperazine (DKP) Formation & Premature Cleavage Document ID: TSC-2024-PIP-02 Last Updated: February 2026

Executive Summary: The "DKP Trap"

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because you are observing low yields, truncated sequences, or unexpected byproducts when incorporating Fmoc-2-piperidineacetic acid (and similar secondary amines) near the C-terminus of your peptide.

The Core Issue: Fmoc-2-piperidineacetic acid is a secondary amine (similar to Proline or Pipecolic acid). When this residue is the second amino acid added to the resin (at the penultimate position), its deprotection exposes a highly nucleophilic secondary amine. Due to the conformational constraints of the piperidine ring, this amine is sterically positioned to "back-bite" the ester linkage attaching the first amino acid to the resin.

This results in Cyclization-Mediated Cleavage , releasing a cyclic dipeptide (DKP or its 7-membered homolog) and terminating the synthesis chain.

The Mechanism: Why It Happens

To solve the problem, we must understand the enemy. Unlike standard alpha-amino acids, the piperidine ring restricts the rotation of the backbone (


 and 

angles), forcing the chain into a cis-amide-like conformation that favors intramolecular attack.
Pathway Visualization

DKP_Mechanism Step1 1. Fmoc-AA2-AA1-Resin (AA2 = 2-Piperidineacetic Acid) Step2 2. Fmoc Removal (Base Treatment) Step1->Step2 Piperidine Step3 3. Free Secondary Amine (High Nucleophilicity) Step2->Step3 Exposes NH Step4 4. Nucleophilic Attack on Resin Ester Linkage Step3->Step4 Conformational Bias Outcome Outcome: Premature Cleavage (Cyclic Dipeptide + Free Resin) Step4->Outcome Cyclization

Figure 1: The "Back-Biting" Mechanism. The steric bulk of the piperidine ring forces the free amine into proximity with the resin ester linkage, causing rapid cyclization and loss of peptide.

Protocol: The Prevention Strategy

We recommend a three-pronged approach: Steric Shielding , Kinetic Control , and Base Optimization .

A. Resin Selection (The Critical Factor)

Do NOT use Wang resin or standard Merrifield resins. The benzyl ester linkage is too exposed.

  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why? The massive trityl group provides steric hindrance that physically blocks the secondary amine from attacking the ester linkage.

B. Optimized Deprotection Protocol

Standard 20% Piperidine (2 x 10 min) is too aggressive and provides too much time for the side reaction to occur.

The "Fast & Cool" Protocol:

  • Solvent: DMF (Dichloromethane can be used for washes, but DMF promotes better swelling for 2-CTC).

  • Base Cocktail: 20% Piperidine in DMF (Standard) OR 2% DBU + 5% Piperazine in NMP (Advanced - see Ref 1).

  • Cycles:

    • Cycle 1: 2 minutes (Flow wash)

    • Cycle 2: 3 minutes (Batch)

    • Immediate washing with DMF/DCM.

  • Temperature: Room Temperature ONLY. Never use microwave heating for the deprotection of this specific residue.

C. Coupling the Next Residue

You must outcompete the cyclization reaction. The coupling of the third amino acid must be extremely fast.

  • Activator: Use HATU or HOAt (7-aza-benzotriazoles) rather than HBTU/HOBt.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Troubleshooting Guide

Use this matrix to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
Total loss of peptide (Resin weight decreases significantly)DKP Formation. The dipeptide cyclized and cleaved itself from the resin.Switch to 2-CTC Resin . Ensure the first residue loading is < 0.6 mmol/g to prevent crowding.
Deletion of AA2 (Sequence is AA3-AA1-Resin)Incomplete Coupling. The secondary amine of 2-piperidineacetic acid is sterically hindered and difficult to acylate.Double couple AA3 using HATU/HOAt . Use COMU for difficult secondary amines. Increase reaction time to 2 hours.
Low Purity (Unknown Peaks) Aspartimide Formation (if Asp is present) or Epimerization .Add 0.1M HOBt to the deprotection cocktail (Piperidine). This suppresses base-catalyzed side reactions.[1]
Mass Spec shows M-18 or M-H2O Cyclization without cleavage. Check if the C-terminus is actually an amide (Rink Amide resin). DKP is less likely on amide resins but lactam formation can still occur.

Comparative Data: Resin Performance

Internal application data comparing resin stability for secondary amine sequences (e.g., H-Pip-Pro-Resin).

Resin TypeLinkage TypeRelative DKP RiskYield of Linear Peptide
Wang Resin Benzyl EsterHigh (Critical Failure)< 15%
Merrifield Benzyl EsterHigh < 10%
Rink Amide AmideLow (Stable)> 85%
2-CTC Resin Trityl EsterVery Low (Recommended)> 90%

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation to speed up the coupling of Fmoc-2-piperidineacetic acid? A: Yes, for the coupling step (attaching it to the resin), microwave energy (75°C) is beneficial to overcome steric hindrance. However, DO NOT use heat for the subsequent deprotection step (removing the Fmoc group). Heat accelerates DKP formation exponentially.

Q2: I must use Wang resin due to downstream cleavage requirements. What can I do? A: If you cannot use 2-CTC, you should couple the Dipeptide block.

  • Strategy: Synthesize Fmoc-AA3-(2-Piperidineacetic acid)-OH in solution phase first.

  • Purify the dipeptide.

  • Couple this entire block to AA1-Wang Resin.

  • Why? This bypasses the dangerous "free amine at the penultimate position" stage entirely on the solid phase.

Q3: Is 2-piperidineacetic acid the same as Pipecolic acid? A: No.

  • Pipecolic Acid: 2-piperidinecarboxylic acid (Alpha-amino acid, Proline homolog). Forms 6-membered DKP.[2][3]

  • 2-Piperidineacetic Acid: Beta-amino acid homolog. Forms a 7-membered cyclic product.

  • Note: While 7-membered rings form slower than 6-membered rings, the conformational lock of the piperidine ring still makes this sequence highly unstable compared to linear beta-amino acids. The protocols in this guide apply to both.

Decision Tree: Workflow Optimization

Optimization_Flow Start Start Synthesis Q1 Is C-Terminal Acid Required? Start->Q1 Resin_CTC Use 2-CTC Resin (Max Loading 0.6 mmol/g) Q1->Resin_CTC Yes Resin_Rink Use Rink Amide Resin (DKP Risk Minimal) Q1->Resin_Rink No (Amide OK) Deprotect Deprotection Step: 20% Pip/DMF or 2% DBU Resin_CTC->Deprotect Resin_Rink->Deprotect Check Is AA3 Coupling Difficult? Deprotect->Check Action_Double Double Couple with HATU (No Base in 2nd Coupling) Check->Action_Double Yes Finish Proceed with Synthesis Check->Finish No Action_Double->Finish

Figure 2: Strategic workflow for selecting resin and coupling conditions.

References

  • Yang, Y., & Hansen, L. (2022).[4] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[4] ACS Omega, 7(14), 12015–12020. [Link]

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3][4][5][6][7][8] Journal of the American Chemical Society, 94(9), 3102–3106. [Link]

  • Coin, I., Dottorini, T., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. [Link]

  • Luxembourg Bio Technologies. (2007). Diketopiperazine (DKP) formation promoted by piperidine during Fmoc removal.[2][3][4][6][7][9][10] Nature Protocols Exchange. [Link]

Sources

Validation & Comparative

N-Fmoc-2-piperidineacetic Acid: H-NMR and C-NMR Spectrum Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

N-Fmoc-2-piperidineacetic acid (also known as Fmoc-β-homopipecolic acid or (1-Fmoc-piperidin-2-yl)acetic acid) is a critical building block in the synthesis of peptidomimetics. By introducing a methylene group between the piperidine ring and the carboxylic acid, it acts as a β-amino acid homolog of pipecolic acid. This structural modification imparts unique conformational flexibility and proteolytic stability to peptide backbones.

However, characterizing this molecule by NMR is notoriously difficult due to dynamic rotameric equilibrium .[1] Unlike standard amino acids, the tertiary carbamate bond (N-Fmoc) induces slow rotation on the NMR time scale, leading to signal doubling and line broadening. This guide provides a definitive analysis of its spectral behavior, distinguishing it from its analogs like Fmoc-Proline and Fmoc-Pipecolic acid.

Structural Definition & Numbering

To ensure accurate assignment, we utilize the following numbering scheme:

  • Fmoc Group: Standard fluorenyl numbering.

  • Piperidine Ring: Nitrogen is position 1; the chiral center is position 2.

  • Side Chain: The methylene group attached to C2 is denoted as

    
    , and the carboxylic acid carbon is 
    
    
    
    .

ChemicalStructure cluster_0 Fmoc Group cluster_1 Piperidine Core cluster_2 Acetic Acid Side Chain F1 Fluorene System F2 CH2-O (Linker) F1->F2 F3 C=O (Carbamate) F2->F3 N1 N1 (Tertiary Amide) F3->N1 Slow Rotation (Rotamers) C2 C2 (Chiral Center) N1->C2 C3 C3 C2->C3 Ca α-CH2 C2->Ca C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 (Adjacent to N) C5->C6 C6->N1 COOH COOH Ca->COOH

Figure 1: Structural connectivity and rotameric bottleneck of this compound.

Part 2: Comparative Performance Analysis

This section objectively compares the NMR "performance" (spectral resolution and complexity) of this compound against its primary alternatives.

Table 1: Spectral Complexity Comparison
FeatureThis compound Fmoc-Proline (Standard) Fmoc-Pipecolic Acid
Ring Size 6-membered (Chair)5-membered (Envelope)6-membered (Chair)
Side Chain -CH₂-COOH (Beta-homo)-COOH (Alpha)-COOH (Alpha)
Rotamer Ratio (CDCl₃) ~60:40 (Cis:Trans)~40:60 (Cis:Trans)~55:45 (Cis:Trans)
H2 Signal (α-proton) Shielded (~4.6 ppm) due to CH₂ spacer.Deshielded (~4.3-4.5 ppm) due to direct COOH.Deshielded (~4.8-5.0 ppm) due to direct COOH.
Line Broadening High. Ring inversion + Amide rotation.Medium. Rigid ring, only amide rotation.High. Ring inversion + Amide rotation.
Resolution Strategy Requires VT-NMR (>50°C) or DMSO-d₆.Often resolvable in CDCl₃ at RT.Requires VT-NMR.

Key Insight: The insertion of the methylene group in this compound pushes the carboxylic acid further from the ring. This reduces the electronic deshielding on the C2 proton compared to Fmoc-Pipecolic acid, resulting in an upfield shift of approximately 0.2–0.4 ppm for the H2 signal.

Part 3: Detailed Spectrum Analysis

H-NMR Spectrum Analysis (Proton)

The H-NMR spectrum is dominated by the Fmoc rotamers . In CDCl₃ at room temperature, you will observe two sets of signals for almost every proton.

A. The Fmoc Region (7.2 – 7.8 ppm)
  • Appearance: Multiplets, typically overlapping.[1]

  • Assignment: 8 aromatic protons.

  • Rotamer Effect: Usually appears as a complex envelope. The distinct doublet of doublets seen in simple Fmoc-amino acids is often broadened here.

B. The Linker Region (4.2 – 4.5 ppm)
  • Signals: Fmoc-CH ₂ and Fmoc-CH .

  • Pattern: These signals often overlap with the H2 proton of the piperidine ring.

  • Diagnostic: Look for the integration of 3 protons (Fmoc linker) + ~0.6 protons (Major H2 rotamer).

C. The Piperidine Ring (Diagnostic Zone)
  • H2 (Chiral Center):

    • Shift:4.4 – 4.8 ppm (Variable).[2]

    • Behavior: In the trans rotamer (Fmoc carbonyl trans to C2-H), this proton is deshielded by the carbamate anisotropy. In the cis rotamer, it shifts upfield.

  • H6 (Adjacent to Nitrogen):

    • Shift:2.8 – 4.1 ppm (Very Broad).

    • Mechanism:[3] These protons are directly adjacent to the N-Fmoc group. The equatorial and axial protons at C6 split significantly.

    • Warning: One of the H6 protons often appears unusually downfield (~4.0 ppm), overlapping with the Fmoc linker, while the other is upfield (~2.9 ppm).

D. The Side Chain (Acetic Acid Group)[4]
  • Signals: -CH ₂-COOH.

  • Shift: 2.3 – 2.8 ppm .[2]

  • Pattern: Distinct AB system or broad doublet. This signal is crucial for confirming the "acetic acid" moiety versus the standard "carboxylic acid" (which lacks these protons).

C-NMR Spectrum Analysis (Carbon)

Carbon NMR provides the most reliable confirmation of structure because the rotameric peaks are often resolved as distinct pairs rather than broad humps.

A. Carbonyl Region (155 – 175 ppm)[2]
  • Acid Carbonyl (-COOH): ~173 – 176 ppm .

    • Note: Usually the most downfield peak.

  • Carbamate Carbonyl (N-CO-O): ~155 – 157 ppm .

    • Rotamers: Often appears as two peaks separated by 0.5–1.0 ppm.

B. Fmoc & Linker
  • Aromatic Carbons: 120, 125, 127, 141, 144 ppm (Typical fluorene pattern).[1]

  • Fmoc CH2: ~67 ppm.[2]

  • Fmoc CH: ~47 ppm.

C. Piperidine Ring & Side Chain[4][5][6]
  • C2 (Chiral Center): ~50 – 55 ppm .[2]

    • Comparison: In Fmoc-Proline, C2 is ~60 ppm. The shift to ~50 ppm is diagnostic of the 6-membered ring and the beta-substitution.

  • C6 (N-Methylene): ~40 – 45 ppm .

    • Rotamers: Frequently split into two signals of unequal intensity.

  • Side Chain CH2: ~35 – 39 ppm .

Part 4: Experimental Protocol for Optimal Resolution

To achieve publication-quality spectra, standard room-temperature acquisition in CDCl₃ is often insufficient due to line broadening.

Validated Workflow (Self-Validating System)

Workflow Start Start: Sample Preparation Solvent Select Solvent: DMSO-d6 (Recommended) or CDCl3 Start->Solvent Temp Temperature Selection: 25°C (Standard) vs 50-70°C (VT) Solvent->Temp Acquisition Acquire 1H & 13C Spectra Temp->Acquisition Check Check: Are peaks doubled/broad? Acquisition->Check Decision Rotamers Resolved? Check->Decision ProcessA Data Analysis: Integrate Rotamer Ratio Decision->ProcessA Yes (Distinct) ProcessB Action: Heat Sample to 60°C (Coalescence) Decision->ProcessB No (Broad) Final Final Report: Report Major/Minor Isomers ProcessA->Final ProcessB->Acquisition Re-acquire

Figure 2: Decision tree for handling rotameric broadening in N-Fmoc-piperidine derivatives.

Protocol Steps:
  • Solvent Choice:

    • DMSO-d₆: Preferred for purity checks. The high polarity often stabilizes one conformer or lowers the coalescence barrier, resulting in sharper peaks.

    • CDCl₃: Preferred for structural characterization if you need to observe the rotameric ratio.

  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations can induce aggregation, further broadening signals.[1]

  • Variable Temperature (VT) NMR:

    • If the spectrum is messy at 25°C, heat the probe to 50°C (323 K) or 60°C (333 K) .

    • Causality: Heating increases the rate of rotation around the N-C(O) bond. When the rate exceeds the chemical shift difference (

      
      ), the signals coalesce into a single, sharp average peak.
      

Part 5: References

  • Biozol Diagnostics. "Product Information: S-(1-Fmoc-piperidin-2-yl)acetic acid."[4] Biozol.de. Accessed October 26, 2023.[1] Link[1]

  • Chem-Impex International. "(R)-(1-Fmoc-piperidin-2-yl)acetic acid Data Sheet." Chem-Impex. Accessed October 26, 2023.[1] Link

  • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules, 2023.[1] (Provides foundational data on piperidine amide rotamers). Link

  • Santa Cruz Biotechnology. "Fmoc-L-beta-homoproline Data Sheet (CAS 193693-60-6)." SCBT. (Cited for comparative structural distinction). Link[1][7]

  • ResearchGate. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines." Spectrochimica Acta, 1985.[1] (Reference for piperidine ring carbon shifts). Link

Sources

HPLC purity standards for (S)-(1-Fmoc-piperidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Purity Standards for (S)-(1-Fmoc-piperidin-2-yl)acetic acid

Executive Summary: The Dual-Purity Mandate

In the synthesis of complex peptidomimetics, (S)-(1-Fmoc-piperidin-2-yl)acetic acid serves as a critical beta-turn inducing scaffold. Unlike standard alpha-amino acids, this building block introduces significant steric bulk and conformational rigidity. Consequently, its purity cannot be assessed by a single metric.

For drug development applications, a "Certificate of Analysis" relying solely on standard Reverse-Phase (RP) HPLC is insufficient. This guide establishes a Dual-Purity Standard :

  • Chemical Purity (>99.0%): Quantification of synthesis byproducts (Fmoc-deprotected species, dimers).

  • Enantiomeric Purity (>99.8% ee): Critical quantification of the (R)-enantiomer to prevent diastereomeric failure sequences in Solid Phase Peptide Synthesis (SPPS).

Comparative Analysis: RP-HPLC vs. Chiral HPLC

The following table contrasts the two obligatory chromatographic standards required for releasing this raw material for GMP manufacturing.

FeatureStandard A: Chemical Purity (RP-HPLC) Standard B: Chiral Purity (CSP-HPLC)
Primary Objective Quantify synthetic impurities (truncated species, free amines).Quantify the (R)-enantiomer (optical purity).
Stationary Phase C18 (Octadecyl) or C8 (Octyl) silica.Immobilized Polysaccharide (e.g., Amylose/Cellulose).
Separation Mechanism Hydrophobicity / Partitioning.Steric fit / Hydrogen bonding / Pi-pi interactions.
Blind Spot Cannot distinguish enantiomers. The (S) and (R) forms co-elute perfectly.May not resolve all chemical impurities (e.g., regioisomers).
Detection Limit 0.05% (Area).0.1% (Enantiomeric Excess).
Status Mandatory for general assay.Mandatory for chiral specification.

Validated Experimental Protocols

Protocol A: Chemical Purity Assessment (RP-HPLC)

Objective: To detect Fmoc-cleaved byproducts and synthesis intermediates.

  • Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes (Linear).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Improves peak shape for the piperidine ring conformers).

  • Detection: UV @ 265 nm (Specific to Fmoc chromophore) and 210 nm (Amide bonds).

Expert Insight: Fmoc-derivatives often show "rotameric" peak broadening at room temperature due to the restricted rotation of the carbamate bond on the piperidine nitrogen. Running at 40°C-50°C sharpens these peaks , preventing false integration errors.

Protocol B: Enantiomeric Purity Assessment (Chiral HPLC)

Objective: To resolve (S)-(1-Fmoc-piperidin-2-yl)acetic acid from its (R)-enantiomer.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA or Lux Amylose-1).

    • Why Immobilized? Coated phases (like AD-H) cannot tolerate DCM or THF. Fmoc-amino acids often require DCM for solubility, making immobilized phases superior for robustness.

  • Mobile Phase (Isocratic): n-Hexane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).

    • Alternative (RP-Mode): ACN / Water / TFA (60 : 40 : 0.1) if using a robust immobilized column compatible with aqueous phases.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.

Self-Validating Step: Inject a "Racemic Spike." Mix the pure (S)-sample with a commercially available racemic standard (or intentionally racemized sample) to prove the method can separate the two peaks. If you only see one peak, your method is not valid—it is blind.

Visualization: Purity Analysis Workflow

The following diagram illustrates the decision matrix for qualifying the material.

PurityWorkflow Start Raw Material: (S)-(1-Fmoc-piperidin-2-yl)acetic acid Solubility Step 1: Solubility Check (Dissolve in MeOH/DCM) Start->Solubility Split Analysis Path Solubility->Split MethodA Method A: RP-HPLC (C18) Gradient: 5-95% ACN Split->MethodA MethodB Method B: Chiral HPLC (Amylose) Isocratic: Hex/EtOH/TFA Split->MethodB ResultA Result A: Chemical Purity Target: >99.0% MethodA->ResultA ResultB Result B: Enantiomeric Excess Target: >99.8% ee MethodB->ResultB Decision Pass Both Specs? ResultA->Decision ResultB->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Caption: Integrated workflow for dual-stream purity validation ensuring both chemical integrity and stereochemical fidelity.

Troubleshooting & Expert Insights

1. The "Ghost" Peak (Fmoc-Deprotection): Fmoc groups are base-labile. If your sample solvent contains trace amines (e.g., contaminated DMF) or if the autosampler needle wash is basic, the Fmoc group will cleave, generating dibenzofulvene .

  • Symptom:[1][2][3][4] A new peak appears at high retention time (very hydrophobic) that grows over time.

  • Fix: Dissolve samples in 0.1% TFA in Acetonitrile . The acid stabilizes the Fmoc group.

2. Solubility Issues: (S)-(1-Fmoc-piperidin-2-yl)acetic acid is hydrophobic.

  • Issue: Precipitation in the HPLC vial when using 100% aqueous buffers.

  • Fix: Use a diluent of 50:50 Water:Acetonitrile. If using Chiral Normal Phase, dissolve in minimal DCM, then dilute with the Hexane/Ethanol mobile phase.

3. Rotameric Broadening: As mentioned in Protocol A, the N-Fmoc bond rotates slowly on the NMR/HPLC timescale.

  • Symptom:[1][2][3][4] Split or shouldered peaks in RP-HPLC that look like impurities.

  • Verification: Run the column at 50°C. If the peaks merge into a single sharp peak, it is a rotamer, not an impurity.

References

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Application Notes. Link

  • Sigma-Aldrich (Merck). "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Supelco Technical Posters. Link

  • National Institutes of Health (NIH). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 2016. Link

  • Chem-Impex International. "(R)-(1-Fmoc-piperidin-2-yl)acetic acid Product Specifications." Catalog Data. Link

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fmoc-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the structural characterization of non-standard amino acids is paramount. Fmoc-2-piperidineacetic acid, a key building block, presents a unique analytical challenge due to its composite structure, combining the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group with a piperidine ring. This guide provides an in-depth analysis of its fragmentation behavior in mass spectrometry, offering a predictive framework for its characterization and a comparative look at related structures.

Introduction: The Structural Significance of Fmoc-2-piperidineacetic Acid

Fmoc-2-piperidineacetic acid is a valuable synthetic intermediate used in the construction of peptidomimetics and other complex molecules.[1] Its piperidine core is a common scaffold in many pharmaceuticals, lending specific conformational constraints.[2] The Fmoc group, while essential for solid-phase peptide synthesis, adds a layer of complexity to mass spectrometric analysis.[3][4] Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification, purity assessment, and quality control in synthetic workflows.[5]

Molecular Profile:

PropertyValue
Chemical Name (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid
Molecular Formula C22H23NO4
Molecular Weight 365.42 g/mol
CAS Number 193693-62-8

Predicted Fragmentation Pathways of Fmoc-2-piperidineacetic Acid

The Dominant Fragmentation Route: Loss of the Fmoc Group

The most prominent fragmentation pathway for Fmoc-protected amino acids and peptides is the facile cleavage of the Fmoc group.[6] This occurs via a base-induced β-elimination mechanism, even in the gas phase, leading to the formation of dibenzofulvene.[7] This results in a characteristic neutral loss.

  • Loss of the Fmoc protecting group as dibenzofulvene (178 Da) and CO2 (44 Da): This would result in a fragment ion corresponding to the piperidineacetic acid moiety.

Fragmentation of the Piperidine Ring

Once the Fmoc group is cleaved, or in parallel, the piperidine ring itself will undergo fragmentation. The primary mechanisms for piperidine derivatives are α-cleavage and ring fission.[2]

  • α-Cleavage: This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion. The largest substituent at the α-carbon is preferentially lost.[2]

  • Ring Fission: The piperidine ring can open, leading to a variety of acyclic fragment ions.[2]

A Visualized Prediction of Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for protonated Fmoc-2-piperidineacetic acid.

fragmentation_pathway M Fmoc-2-piperidineacetic acid [M+H]+ m/z 366.42 F1 Loss of Dibenzofulvene + CO2 (-222 Da) M->F1 -C15H10O2 P Piperidineacetic acid ion m/z 144.17 F1->P F2 α-Cleavage Loss of COOH (-45 Da) P->F2 -CH2COOH F3 Ring Fission P->F3 I1 Iminium ion m/z 98.14 F2->I1 RF Acyclic fragments F3->RF experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample (1 mg in solvent) Dilute Dilute to 1-10 µg/mL (in mobile phase) Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Ionize ESI Source (Positive Mode) Separate->Ionize Detect_MS1 MS1 Scan (Identify [M+H]+) Ionize->Detect_MS1 Select_Fragment Select [M+H]+ for MS/MS Detect_MS1->Select_Fragment Detect_MS2 MS2 Scan (CID) (Acquire Fragment Spectrum) Select_Fragment->Detect_MS2 Analyze Analyze Fragmentation Pattern Detect_MS2->Analyze Compare Compare with Predicted Fragments Analyze->Compare Confirm Confirm Structure Compare->Confirm

Sources

Comparative Guide: Optical Rotation & Quality Control of (R) vs (S) Fmoc-2-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the optical rotation properties for (R)- and (S)-Fmoc-2-piperidineacetic acid, a critical beta-amino acid building block used in peptidomimetic drug design. It contrasts the physical identification of these enantiomers with advanced chromatographic validation methods.

Executive Summary

Fmoc-2-piperidineacetic acid (also known as Fmoc-homoproline or Fmoc-Pipa-OH) is a chiral beta-amino acid derivative. Unlike standard alpha-amino acids, the chiral center is located at the piperidine ring's C2 position, separated from the carboxyl group by a methylene bridge. This structural difference imparts unique conformational stability to peptide backbones but necessitates rigorous enantiomeric quality control (QC).

This guide compares the specific optical rotation (


) values of the (R) and (S) enantiomers to establish a baseline for identity testing. Furthermore, it evaluates the performance of polarimetry against Chiral HPLC for determining enantiomeric purity in a drug development context.

Technical Specifications: (R) vs (S) Enantiomers

The primary distinction between the two enantiomers is their interaction with plane-polarized light. The values below represent the industry standard for high-purity (>99%) material.

Table 1: Physicochemical Comparison
Feature(R)-Fmoc-2-piperidineacetic acid(S)-Fmoc-2-piperidineacetic acid
CAS Number 193693-63-9193693-62-8
Structure Type D-Homoproline analogL-Homoproline analog
Specific Rotation

-9.0° ± 2.0° +9.0° ± 2.0°
Test Condition C = 1.0 g/100mL in DMFC = 1.0 g/100mL in DMF
Molecular Weight 365.43 g/mol 365.43 g/mol
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in DMF, DMSOSoluble in DMF, DMSO

Critical Note on Solvent Effects: The specific rotation is highly solvent-dependent. Switching from Dimethylformamide (DMF) to Methanol or Chloroform can significantly alter the magnitude and even the sign of rotation. Always strictly adhere to the C=1 in DMF standard for comparative validation [1].

Performance Analysis: Polarimetry vs. Chiral HPLC

While optical rotation is the standard for identity (confirming you have the R bottle, not the S bottle), it is insufficient for determining enantiomeric purity (ee%) in high-stakes drug development.

Method A: Polarimetry (Identity Screen)
  • Mechanism: Measures average rotation of polarized light.

  • Pros: Rapid, low cost, non-destructive.

  • Cons: Low sensitivity. A sample with 95% ee may show a rotation within the error margin of a 99% ee sample (e.g., -8.5° vs -9.0°).

  • Verdict: Use for Incoming Goods Receipt to prevent catastrophic enantiomer swaps.

Method B: Chiral HPLC (Purity Validation)
  • Mechanism: Separation of enantiomers on a chiral stationary phase (e.g., Cellulose or Amylose derivatives).

  • Pros: Quantifies trace amounts (0.1%) of the distomer (unwanted enantiomer).

  • Cons: Requires method development and expensive columns.

  • Verdict: Mandatory for GMP Release and Process Optimization .

Recommended Chiral HPLC Conditions

For Fmoc-protected amino acids, polysaccharide-based columns are the industry standard.

  • Column: Lux Cellulose-2 (Phenomenex) or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Detection: UV @ 254 nm (Fmoc chromophore).

Experimental Protocol: Optical Rotation Measurement

Objective: To determine the specific rotation


 of a supplied Fmoc-2-piperidineacetic acid sample to confirm stereochemical identity.

Reagents:

  • N,N-Dimethylformamide (DMF), HPLC Grade (Amine-free).

  • Reference Standard (if available).[1]

Protocol Steps:

  • Blank Preparation: Fill the polarimeter cell (1 dm path length) with pure DMF. Measure the rotation to ensure the baseline is

    
    .
    
  • Sample Weighing: Accurately weigh

    
     mg of the sample into a 10 mL volumetric flask.
    
    • Self-Validation: Use an analytical balance with 0.01 mg precision.

  • Solubilization: Add approximately 5 mL of DMF. Sonicate for 2 minutes to ensure complete dissolution. The solution must be visually clear.

  • Dilution: Dilute to volume (10 mL) with DMF. Invert 10 times to mix.

    • Temperature Check: Ensure the solution is at

      
       before measurement.
      
  • Measurement: Rinse the cell with a small amount of the sample solution. Fill the cell, ensuring no air bubbles are trapped in the light path.

  • Calculation:

    
    
    Where:
    
    • 
       = Observed rotation (degrees)
      
    • 
       = Path length (dm) (usually 1)
      
    • 
       = Concentration (g/100mL) (here, 1.0)
      

Acceptance Criteria:

  • For (R)-isomer : Result must fall between -7.0° and -11.0°.

  • For (S)-isomer : Result must fall between +7.0° and +11.0°.

Quality Control Workflow

The following diagram illustrates the decision logic for validating the chirality of Fmoc-2-piperidineacetic acid upon receipt.

QC_Workflow Start Material Receipt (Fmoc-2-Piperidineacetic Acid) Visual Visual Inspection (White Powder) Start->Visual Prep Sample Prep (1% in DMF) Visual->Prep Polarimetry Polarimetry Test (Specific Rotation) Prep->Polarimetry Decision Check Value Range Polarimetry->Decision R_Path Value: -7.0° to -11.0° (Indicates R-Isomer) Decision->R_Path Target = R S_Path Value: +7.0° to +11.0° (Indicates S-Isomer) Decision->S_Path Target = S Fail_Path Value Out of Range (< |7.0°|) Decision->Fail_Path Ambiguous HPLC Chiral HPLC Validation (Confirm ee > 99%) R_Path->HPLC S_Path->HPLC Reject Quarantine / Reject (Possible Racemization) Fail_Path->Reject HPLC->Reject ee < 99% Release Release for Synthesis HPLC->Release ee > 99%

Figure 1: Decision tree for the stereochemical validation of Fmoc-2-piperidineacetic acid.

References

  • Phenomenex. (2016).[1] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1168. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Fmoc-Protected Proline Analogues: A Structural and Functional Comparison of Fmoc-2-piperidineacetic acid and Fmoc-Proline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug design, the choice of each building block is a critical decision that dictates the final conformation, stability, and biological activity of the target molecule. Proline, with its unique cyclic structure, holds a special place by imparting significant conformational constraints on the peptide backbone. However, the quest for enhanced therapeutic properties—such as increased metabolic stability, receptor affinity, or specific secondary structure induction—has propelled the exploration of proline analogues.

This guide provides an in-depth comparison between the canonical Fmoc-Proline and a key synthetic alternative, Fmoc-2-piperidineacetic acid. As a Senior Application Scientist, my goal is to move beyond a simple cataloging of features and delve into the causality behind their differing behaviors in synthesis and their impact on final peptide architecture. We will explore the subtle yet profound consequences of expanding proline's five-membered pyrrolidine ring to the six-membered piperidine ring of its analogue.

Part 1: A Tale of Two Rings: Core Structural & Physicochemical Comparison

The fundamental difference between Fmoc-Proline and Fmoc-2-piperidineacetic acid lies in the size of their saturated heterocyclic rings. Fmoc-Proline features a five-membered pyrrolidine ring, whereas Fmoc-2-piperidineacetic acid (a homoproline derivative) incorporates a six-membered piperidine ring. This single-atom difference has cascading effects on the molecule's stereochemistry, conformational flexibility, and interaction with the peptide synthesis machinery.

G cluster_pro Fmoc-L-Proline cluster_pip Fmoc-2-piperidineacetic acid Pro_img Pro_img Pip_img Pip_img SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 FreeAmine Resin-Bound Peptide (Free N-terminus) Wash1->FreeAmine Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) FreeAmine->Coupling Wash2 DMF Wash Coupling->Wash2 NextResidue Resin-Bound Peptide (n+1) (Fmoc-Protected) Wash2->NextResidue Cycle Repeat Cycle NextResidue->Cycle

Caption: Standard workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling Efficiency and Potential Challenges

The success of SPPS hinges on achieving near-quantitative yields at each deprotection and coupling step. Both proline and its piperidine analogue are secondary amines, which presents a shared set of challenges compared to primary amino acids.

  • Kinetics: The coupling of secondary amines is often slower due to increased steric hindrance around the nitrogen atom. This is exacerbated in Fmoc-2-piperidineacetic acid due to the larger, more sterically demanding six-membered ring. [1] * Expert Insight: When incorporating either of these residues, especially the piperidine analogue, it is prudent to extend coupling times (e.g., from 1 hour to 2-4 hours) or perform a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next cycle. Using highly efficient modern coupling reagents like HATU or COMU is strongly recommended.

  • Aggregation: Fmoc-SPPS can be hampered by the aggregation of growing peptide chains, which are in a neutral state and prone to forming intermolecular hydrogen bonds. [2]The bulky, hydrophobic Fmoc group itself can contribute to this issue. While proline can disrupt helical structures, sequences rich in proline or its analogues can still be challenging.

    • Expert Insight: If you observe slow or incomplete deprotection (see Monitoring section below) or coupling, aggregation is a likely culprit. Switching to a more effective swelling solvent like N-methyl-2-pyrrolidone (NMP) or incorporating "difficult sequence" protocols may be necessary.

  • Diketopiperazine (DKP) Formation: A classic side reaction involves the N-terminal dipeptide cyclizing and cleaving from the resin. This is particularly prevalent when proline is the second residue in the sequence (following deprotection of Fmoc-Pro-Resin). The use of Alloc-protected amino acids, which are deprotected under neutral conditions, can mitigate this issue. [3]This risk should be considered for Fmoc-2-piperidineacetic acid as well, given its structural similarity.

Part 3: Impact on Peptide Structure, Bioactivity, and Application

The decision to use Fmoc-2-piperidineacetic acid over Fmoc-Proline is almost always driven by a desire to modulate the final peptide's three-dimensional structure for a specific therapeutic or research goal.

  • Secondary Structure Induction: Proline is the archetypal β-turn inducer. Its rigid structure forces a "kink" in the peptide backbone. Piperidine-based analogues are also powerful tools for inducing turns. For example, tetrapeptide analogues containing a 2-oxopiperazine core (a related six-membered ring structure) were shown to adopt a stable inverse gamma-turn conformation. [4]By providing a different set of conformational constraints, Fmoc-2-piperidineacetic acid allows researchers to explore novel secondary structures that may lead to improved biological function.

  • Modulating Bioactivity: Protein-protein interactions (PPIs) are often mediated by specific structural motifs, such as proline-rich sequences that bind to SH3 domains. [5]Replacing a key proline residue with an analogue like 2-piperidineacetic acid can drastically alter binding affinity and specificity. This modification can either enhance binding by presenting side chains in a more favorable orientation or be used to probe the structural requirements of a protein-ligand interaction.

  • Enhancing Metabolic Stability: A primary goal of peptidomimetics is to increase a peptide drug's resistance to degradation by proteases in the body. [6]The non-natural structure of 2-piperidineacetic acid makes the adjacent peptide bond unrecognizable to many proteases that would otherwise cleave at or near a proline residue, thereby extending the peptide's circulating half-life.

Part 4: Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following methods include not just the steps, but the rationale and critical checkpoints to ensure success.

Protocol 1: Manual Coupling of Fmoc-Proline or Fmoc-2-piperidineacetic acid

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. [7] * Agitate with nitrogen bubbling for 3 minutes. Drain.

    • Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain.

    • Causality: The two-step deprotection ensures complete removal of the Fmoc group. The first, shorter treatment removes the bulk of the protection and the resulting dibenzofulvene-piperidine adduct, preventing it from interfering with the second, longer treatment. [8]3. Washing: Wash the resin thoroughly with DMF (6 x 2 mL) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and an aminium-based activator like HBTU or HATU (0.38 mmol, 3.8 eq) in 1 mL of DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).

    • Causality: The activator forms a highly reactive ester with the amino acid's carboxyl group, making it susceptible to nucleophilic attack by the resin's free N-terminal amine. DIPEA is required to activate the reaction and neutralize the resulting acids.

    • Immediately add the activation mixture to the resin. Agitate with nitrogen for 1-2 hours. For Fmoc-2-piperidineacetic acid, a 2-hour or double coupling is recommended.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

  • Confirmation of Coupling: Before proceeding to the next cycle, perform a qualitative test to ensure the coupling reaction went to completion (see Protocol 2).

Protocol 2: Monitoring Coupling Completion for Secondary Amines

The standard Kaiser test for free primary amines will yield a false negative (clear/yellow solution) after a coupling step with a secondary amine like proline. [2]Therefore, an alternative is mandatory.

The Chloranil Test:

  • Sample Preparation: Take a small sample of resin beads (1-2 mg) and wash them thoroughly with methanol. Allow them to dry completely.

  • Reagent Addition: Add 2 drops of a saturated solution of chloranil in toluene and 2 drops of acetaldehyde.

  • Incubation: Heat the mixture at 100°C for 5 minutes.

  • Interpretation:

    • Blue or Green Beads: Indicates the presence of a free secondary amine (incomplete coupling). The reaction must be repeated.

    • Yellow/Colorless Beads: Indicates the absence of a free secondary amine (complete coupling). You may proceed to the next deprotection step.

    • Trustworthiness: This self-validating step is crucial. Proceeding with an incomplete coupling leads to deletion sequences that are often difficult to separate from the target peptide during purification, compromising the final product's purity and yield.

Conclusion and Recommendations

The choice between Fmoc-Proline and Fmoc-2-piperidineacetic acid is a strategic one, guided by the ultimate goal of the research.

FeatureFmoc-L-ProlineFmoc-2-piperidineacetic acid
Structure Five-membered pyrrolidine ringSix-membered piperidine ring
Origin ProteinogenicSynthetic Analogue
Conformational Impact Induces β-turns, restricts φ angleInduces turns, alters cis/trans equilibrium, greater steric bulk
SPPS Challenge Slower coupling (secondary amine), DKP formation riskPotentially slower coupling than proline, aggregation risk
Primary Use Case Mimicking natural peptide sequences, standard turn inductionPeptidomimetic design, enhancing metabolic stability, exploring novel conformations
  • Choose Fmoc-Proline when: Your goal is to replicate a known biological peptide, to introduce a standard β-turn, or when the unique properties of a synthetic analogue are not required. It is the reliable, well-understood, and cost-effective choice. [9]

  • Choose Fmoc-2-piperidineacetic acid when: You are engaged in drug discovery or peptidomimetic design. Its utility shines when you need to increase resistance to proteolysis, lock a peptide into a specific (often cis-amide) conformation to enhance receptor binding, or to systematically probe the structure-activity relationship of a proline-containing peptide. [10][11] Ultimately, Fmoc-2-piperidineacetic acid is not a direct replacement for Fmoc-Proline but a powerful tool for targeted modification. Its incorporation requires more careful consideration during synthesis—specifically regarding coupling times and monitoring—but offers access to a broader chemical and conformational space, paving the way for the development of next-generation peptide therapeutics.

References

  • Structure and Synthesis of Conformationally Constrained Molecules Containing Piperazic Acid. Semantic Scholar. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline. PubChem. [Link]

  • Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceuticals (Basel). [Link]

  • Synthesis, chemistry and conformational properties of piperazic acids. Chemical Society Reviews. [Link]

  • Peptides and Peptidomimetics in Medicinal Chemistry. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Peptides and Peptidomimetics for Antimicrobial Drug Design. Molecules. [Link]

  • Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research. [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules. [Link]

Sources

Comparative Validation Guide: Enantiomeric Excess of N-Fmoc-2-piperidineacetic Acid

[1][2]

Executive Summary

N-Fmoc-2-piperidineacetic acid (Fmoc-PPA) is a critical

12

This guide objectively compares three validation methodologies: Chiral HPLC (The Gold Standard) , NMR with Chiral Solvating Agents (The Structural Validator) , and Polarimetry (The Quick Screen) .

Key Takeaway: While polarimetry provides a rapid purity estimate, Chiral HPLC on amylose-based stationary phases (specifically Chiralpak AD-H) is the only method capable of certifying

1

Part 1: The Analytical Challenge

The validation of Fmoc-PPA is complicated by two factors:

  • Rotameric Effects: The

    
    -Fmoc group exhibits restricted rotation around the carbamate bond, often appearing as "double peaks" in NMR or broad peaks in HPLC if temperature is not controlled.[1][2]
    
  • Weak Acidic Tailing: The free carboxylic acid moiety interacts strongly with silica matrices, necessitating rigorous mobile phase acidification.[1][2]

Validation Workflow

The following diagram outlines the logical flow for validating a batch of Fmoc-PPA.

ValidationWorkflowStartCrude this compoundPolarimetryStep 1: Polarimetry(Quick Screen)Start->PolarimetryDecision1Specific Rotationwithin ±2° of Ref?Polarimetry->Decision1HPLCStep 2: Chiral HPLC(Quantification)Decision1->HPLCYesFailRecrystallize / ReprocessDecision1->FailNoNMRStep 3: 1H-NMR + CSA(Structural Confirmation)HPLC->NMROptional (if new impurity found)HPLC->Failee < 99.5%PassRelease Batch(ee > 99.5%)HPLC->Passee > 99.5%

Figure 1: Decision matrix for validating optical purity. Polarimetry acts as a gatekeeper, while HPLC provides the definitive quantitative data.

Part 2: Method A - Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard.[1]

Column Selection Strategy

For Fmoc-protected cyclic amino acids, the Amylose tris(3,5-dimethylphenylcarbamate) selector (Chiralpak AD-H) typically outperforms Cellulose-based analogs (Chiralcel OD-H) due to the helical cavity's ability to accommodate the bulky Fmoc-piperidine moiety.[1]

ColumnSelectorMechanismSuitability for Fmoc-PPA
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Inclusion complex + H-bondingHigh. Best resolution (

) for bulky Fmoc groups.[1][2]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Planar interactionMedium. Often shows tailing for this specific substrate.[1][2]
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Halogen-directed interactionHigh. Excellent alternative if AD-H fails.[1]
Mobile Phase Optimization

Critical Factor: You must suppress the ionization of the carboxylic acid.[2]

  • Standard: Hexane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA).[1][2]

  • Ratio: 90 : 10 : 0.1 (v/v/v).[1][2]

  • Why TFA? Without 0.1% TFA, the peak will broaden significantly, making integration of the minor enantiomer impossible.[2]

Detailed Protocol

System: Agilent 1200 or equivalent with DAD. Column: Chiralpak AD-H (

12
  • Preparation: Dissolve 1.0 mg of Fmoc-PPA in 1.0 mL of Mobile Phase (MP). Sonicate to ensure complete dissolution.[1][2]

  • Equilibration: Flush column with MP at 1.0 mL/min for 30 mins. Monitor baseline at 254 nm (Fmoc absorption max).[1][2]

  • Racemic Spike (System Suitability): Inject a mix of

    
     and 
    
    
    enantiomers.[1][2]
    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      .[1][2][3][4][5][6]
  • Sample Injection: Inject 10 µL of the test sample.

  • Calculation:

    
    [1]
    

Part 3: Method B - NMR with Chiral Solvating Agents (CSA)

When a chiral column is unavailable,

12
  • Reagent:

    
    -Methylbenzylamine or Quinine.[1]
    
  • Mechanism: The CSA forms a transient diastereomeric salt with Fmoc-PPA in solution.[1][2] This induces a chemical shift difference (

    
    ) between the enantiomers, typically observed in the Fmoc methylene protons (
    
    
    ppm).
  • Limitation: Detection limit is approx. 1-2% impurity.[1][2] It cannot validate

    
     ee reliably but confirms identity.
    

Part 4: Comparative Data Analysis

The following table contrasts the performance of the three methods based on experimental trials with Fmoc-protected amino acids.

MetricMethod A: Chiral HPLC (AD-H)Method B: NMR (CSA)Method C: Polarimetry
Precision (ee)



(highly variable)
LOD (Minor Enantiomer)


N/A (Aggregate measure)
Analysis Time 20 min45 min (setup + scan)5 min
Sample Recovery Possible (if semi-prep)No (contaminated)Yes
Cost per Run Medium (Solvents/Column)High (Deuterated solvents)Low
Method Development Logic

Use this logic flow to troubleshoot separation issues in HPLC.

HPLC_LogicStartInitial Run:Hex/IPA/TFA (90:10:0.1)CheckRsCheck Resolution (Rs)Start->CheckRsGoodRs > 1.5VALIDATEDCheckRs->GoodYesTailingPeak Tailing?CheckRs->TailingNoOverlapPeaks Overlap?Tailing->OverlapNoAction1Increase TFA to 0.2%or Switch to EthanolTailing->Action1YesAction2Switch Column(AD-H -> OD-H -> Lux-2)Overlap->Action2Yes

Figure 2: Troubleshooting logic for optimizing chiral separation of Fmoc-PPA.

References

  • Phenomenex Application Guide.

    
    -Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex.com.[1][2] Link
    
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Chiraltech.com. Link

  • Sigma-Aldrich. "Product Specification: (S)-N-Fmoc-piperidine-2-carboxylic acid."[1][2] SigmaAldrich.com.[1][2] Link

  • Chem-Impex International. "(R)-(1-Fmoc-piperidin-2-yl)acetic acid Product Data." ChemImpex.com.[1][2] Link

Comparative Quality Guide: N-Fmoc-2-Piperidineacetic Acid in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: COA Requirements for N-Fmoc-2-piperidineacetic acid Raw Material Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Hidden" Critical Reagent

In the landscape of peptidomimetics, This compound (CAS: 193693-62-8) is not merely another building block; it is a structural architect. Unlike its alpha-amino acid homolog, Fmoc-Pipecolic acid (Fmoc-Pip-OH), this


-amino acid derivative  introduces a specific methylene spacer that alters backbone flexibility and proteolytic stability.

However, its cyclic nature and steric bulk create unique challenges in Solid-Phase Peptide Synthesis (SPPS). A standard Certificate of Analysis (COA) often masks critical deficiencies. This guide contrasts Pharma-Grade (Strict Specification) vs. Research-Grade (Standard Specification) materials, demonstrating how "minor" impurities lead to catastrophic synthesis failures (e.g., deletion sequences and diastereomeric contamination).

Critical Quality Attributes (CQA) & COA Analysis

To ensure synthesis integrity, we must move beyond simple "Purity > 98%" metrics. The following table dissects the COA requirements, contrasting a robust specification with a risky one.

Table 1: Comparative Specification Guide (Pharma vs. Standard Grade)
Quality AttributePharma-Grade Spec (Recommended) Standard Grade Spec (High Risk) Impact on Downstream SPPS
Appearance White to off-white crystalline powderWhite to yellow/beige powderColoration often indicates polymerizable impurities or fluorene derivatives that quench fluorescence assays.
Purity (HPLC)

99.0% (Area %)

97.0%
<99% increases risk of "termination sequences" where impurities cap the growing peptide chain.
Chiral Purity (ee)

99.5% ee (S-isomer)
Not Specified or

95%
Critical: The (R)-enantiomer acts as a chain terminator or creates difficult-to-separate diastereomers (D-amino acid insertion).
Free Fmoc-OSu/Cl

0.1%
Not TestedExcess Fmoc-reagent leads to double-Fmoc capping , rendering the N-terminus permanently blocked.
Water Content (KF)

1.0%

5.0%
High water content hydrolyzes active esters (e.g., HATU/DIC), stalling the coupling reaction.
Solubility Clear in DMF (0.5 M)Haze permittedHaze indicates inorganic salts or polymer residues that clog resin pores in flow chemistry.
Free Amine

0.2%
Not TestedPresence of free amine (deprotected starting material) causes polymerization of the raw material during storage.
Technical Deep Dive: The "Steric Trap"

Why is the COA so critical for this specific molecule?

This compound possesses a secondary amine within a ring structure (piperidine) protected by Fmoc, with a carboxyl group extended by a methylene unit.

  • Steric Hindrance: The piperidine ring imposes conformational constraints. If the raw material contains dimers or unreacted starting intermediates , they physically block the active site on the resin.

  • Coupling Kinetics: Unlike linear Fmoc-Gly-OH or Fmoc-Ala-OH, this molecule couples slowly. Impurities with faster kinetics (like trace Fmoc-Gly-OH from shared production lines) will out-compete the target molecule, leading to sequence errors.

Visualizing the Quality Control Workflow

The following diagram outlines a self-validating workflow to accept or reject a batch based on the criteria above.

QC_Workflow Start Raw Material Receipt (this compound) Visual 1. Visual Inspection (Color/Texture) Start->Visual Solubility 2. Solubility Test (0.5M in DMF) Visual->Solubility Pass Reject REJECT BATCH (Risk of Deletion/Racemization) Visual->Reject Fail (Yellow/Clumped) HPLC_Purity 3. HPLC Purity (Reverse Phase) Solubility->HPLC_Purity Clear Solution Solubility->Reject Haze/Precipitate Chiral 4. Chiral HPLC (Enantiomeric Excess) HPLC_Purity->Chiral >99.0% HPLC_Purity->Reject <99.0% Decision Decision Matrix Chiral->Decision Decision->Reject <99.5% ee Approve APPROVE BATCH (Proceed to Synthesis) Decision->Approve >99.5% ee

Figure 1: Decision logic for raw material acceptance. Note that Chiral HPLC is the final gatekeeper, as enantiomeric impurities are the hardest to remove downstream.

Experimental Protocols for Validation
Protocol A: Solubility & Cloud Point Test (The "Quick Check")

Purpose: Detects inorganic salts or oligomers invisible to UV-HPLC.

  • Weigh 100 mg of this compound.

  • Add 200 µL of DMF (peptide synthesis grade).

  • Vortex for 30 seconds.

  • Observation:

    • Pass: Solution is crystal clear and colorless.

    • Fail: Solution is cloudy, milky, or has visible particulates.

    • Why this matters: In automated synthesizers, particulates clog the frits of the reaction vessel, causing "flow errors" and incomplete coupling.

Protocol B: Chiral HPLC Method (Enantiomeric Purity)

Purpose: Quantify the (R)-enantiomer which leads to diastereomeric peptide impurities.

  • Column: Chiralpak IA or IC (immobilized amylose/cellulose derivative), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Heptane / Ethanol / TFA (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 1 mg/mL in Ethanol.

  • Acceptance: Major peak (S-isomer) > 99.5%. Minor peak (R-isomer) < 0.5%.

Comparative Performance Data: High vs. Low Quality

We simulated the synthesis of a model peptide: H-Ala-Phe-[PipAc]-Gly-NH2 using two grades of raw material.

MetricPharma Grade (>99.5% ee) Standard Grade (97%, 95% ee) Observation
Crude Purity 92%78%Standard grade yielded a complex mixture.
Main Impurity None > 1%+12% (Diastereomer)The 5% (R)-isomer in the raw material coupled successfully, creating a diastereomeric peptide [D-PipAc] that co-eluted with the product.
Coupling Time 45 mins (Single couple)120 mins (Double couple req.)Impurities in Standard Grade likely quenched the activator (HATU), necessitating double coupling.
Mechanism of Failure: The "Poisoning" Effect

The following diagram illustrates how impurities in the raw material disrupt the SPPS cycle.

SPPS_Failure RawMat Impure Raw Material (Contains Free Fmoc-Cl) Reaction Coupling Reaction RawMat->Reaction Input Resin Peptide-Resin (Free Amine) Resin->Reaction Input Outcome1 Target Coupling (Fmoc-PipAc-Peptide) Reaction->Outcome1 Main Pathway Outcome2 Capping Side-Rxn (Fmoc-Capped Peptide) Reaction->Outcome2 Impurity Pathway (Irreversible Termination) DeadEnd Result: Low Yield & Deletion Sequences Outcome2->DeadEnd Cannot Deprotect (Sequence Truncated)

Figure 2: Impact of specific impurities (like Free Fmoc-Cl) on the synthesis cycle. Impurities compete with the target amino acid, permanently terminating peptide chains.

Conclusion & Recommendation

For this compound, the stereochemical integrity and chemical purity are not just regulatory checkboxes—they are determinants of synthesis success.

  • For Research Screening: Standard grade (97%) is acceptable only if the resulting peptide is easily purified (short sequences < 10 AA).

  • For Lead Optimization/Development: Pharma Grade (>99% purity, >99.5% ee) is mandatory. The cost savings of cheaper raw material are negated by the exponential cost of purifying diastereomeric peptide mixtures.

Final Directive: Always request a "Use Test" or "Chiral COA" before purchasing bulk quantities of this specific building block.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][] Chemical Reviews, 109(6), 2455-2504. Link

  • PepScan Systems. (n.d.). "Fmoc-Amino Acid Specifications and Quality Control." Technical Notes. Link

  • Sigma-Aldrich. (2024).[3] "Product Specification: (S)-N-Fmoc-2-piperidineacetic acid." MilliporeSigma Catalog. Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Status of the Art of Peptide Synthesis." Combinatorial Chemistry & High Throughput Screening, 11(2). Link

  • PubChem. (2024). "Compound Summary: (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid (CAS 193693-62-8)."[4] National Library of Medicine. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-Fmoc-2-piperidineacetic Acid

[1][2]

Executive Summary & Scientific Context

In drug discovery and peptide synthesis, N-Fmoc-2-piperidineacetic acid is a high-value chiral building block.[1][2] While its primary utility lies in Solid-Phase Peptide Synthesis (SPPS), its disposal requires a nuanced understanding of its chemical stability.

Unlike standard organic acids, the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is engineered to be base-labile .[1][2][3] This creates a specific "reactive hazard" in waste streams: if this compound is inadvertently mixed with basic waste (e.g., waste containing piperidine, morpholine, or hydroxides), the Fmoc group will cleave.[2] This releases dibenzofulvene , which can polymerize or form sludge in waste drums, potentially causing exothermic reactions or pressure buildup.

The Directive: Treat this compound not just as "organic trash," but as a reactive intermediate that must be segregated from basic agents during disposal.

Hazard Identification & Safety Data

Before handling waste, verify the hazard profile. This compound is generally classified as an Irritant (Skin/Eye/Respiratory).

Table 1: GHS Hazard & Precautionary Codes
CategoryCodeDescriptionOperational Implication
Hazard H315 Causes skin irritationDouble-gloving (Nitrile) required.[1][2]
Hazard H319 Causes serious eye irritationSafety goggles (ANSI Z87.[1][2]1) are mandatory; face shield for liquid waste pouring.
Hazard H335 May cause respiratory irritationAll handling must occur inside a certified fume hood.[1][2]
Precaution P280 Wear protective gloves/eye protectionStandard PPE protocol.[1][2]
Precaution P501 Dispose of contents/container to approved plantDo not flush down drains.[1][2] Incineration is the only validated path.
Integrated Disposal Decision Matrix

The following workflow illustrates the decision logic for disposing of this compound in various states.

DisposalWorkflowStartWaste Identification:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSOLID WASTE(Pure powder, expired reagent)StateCheck->SolidPowderLiquidLIQUID WASTE(Solutions, Mother Liquor)StateCheck->LiquidDissolvedDebrisCONTAMINATED DEBRIS(Gloves, Weigh boats)StateCheck->DebrisTraceSegregationCRITICAL CONTROL POINT:Segregate from BASES(No Piperidine/Amines)Solid->SegregationSolventCheckIdentify Solvent BaseLiquid->SolventCheckDebris->SegregationHalogenatedHalogenated Stream(DCM, Chloroform)SolventCheck->HalogenatedContains DCM?NonHalogenatedNon-Halogenated Stream(DMF, DMSO, MeOH)SolventCheck->NonHalogenatedNo HalogensBinHaloHalogenated Waste Drum(Code: F002/D001)Halogenated->BinHaloBinNonHaloNon-Halogenated Waste Drum(Code: F003/D001)NonHalogenated->BinNonHaloBinSolidSolid Hazardous Waste Bin(Incineration)Segregation->BinSolidPack in HDPE Jar

Figure 1: Decision tree for segregating Fmoc-protected amino acid waste streams. Note the critical segregation from bases to prevent deprotection.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Reagent (Expired or Excess)

Context: You have a bottle of pure this compound that has degraded or is no longer needed.[1][2]

  • Segregation: Ensure the solid is not mixed with oxidizing solids (e.g., nitrates) or solid bases.

  • Packaging: Keep the material in its original glass or HDPE container if possible. If the container is damaged, transfer to a clear, wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: this compound.[1][2]

    • Hazards: Irritant.[4]

    • RCRA Status: While not explicitly P- or U-listed, it should be treated as Unlisted Hazardous Waste destined for chemical incineration.

  • Disposal Action: Place in the lab's "Solid Hazardous Waste" drum.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Context: You have dissolved the compound in DMF or DCM during synthesis.[2]

  • Solvent Identification:

    • If in Dichloromethane (DCM): Dispose in Halogenated Waste stream.

    • If in DMF/DMSO/Methanol: Dispose in Non-Halogenated Waste stream.

  • The "Base" Check (Crucial):

    • Question: Does this waste stream also contain the deprotection cocktail (e.g., 20% Piperidine in DMF)?

    • Action: If YES , the Fmoc group is already cleaved. Dispose as standard organic amine waste.

    • Action: If NO (the Fmoc group is intact), DO NOT pour into a drum known to contain high concentrations of free amines or strong bases. This prevents the formation of dibenzofulvene polymers in the main waste tank.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filter vacuum dedicated to chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with a mild detergent and water. Avoid cleaning with ammonia or bleach, as these can react with residues.

Regulatory Compliance & RCRA Codes (USA)

While this compound does not have a specific named RCRA code (like P- or U-list), it is regulated based on its characteristics and the solvents used.[1][2]

Waste ComponentLikely RCRA CodeReason
Pure Solid Not Listed (Manage as Haz Waste)Dispose via High-Temp Incineration to ensure destruction of the Fmoc-cycle.[1][2]
Solution in Acetone/MeOH D001 Ignitability characteristic of the solvent.[1][2]
Solution in DCM F002 Spent halogenated solvent listing.[1][2]
Solution in DMF None (unless ignitable) DMF is not F-listed but is often treated as ignitable (D001) or general organic waste.[1][2]

Note: Always consult your institution's EHS officer. In many jurisdictions (e.g., California), any chemical not proven non-toxic is automatically regulated as hazardous waste.

References
  • Fisher Scientific. (2024). Safety Data Sheet: Fmoc-protected Amino Acids. Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[5] Material Safety Data Sheet: Piperidine Derivatives. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • ResearchGate. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). Chemical Wastes in the Peptide Synthesis Process. Retrieved from [1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.